molecular formula C25H26Cl3N7O B7909994 Otenabant hydrochloride CAS No. 919516-56-6

Otenabant hydrochloride

Numéro de catalogue: B7909994
Numéro CAS: 919516-56-6
Poids moléculaire: 546.9 g/mol
Clé InChI: KPYUQCJBZGQHPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Otenabant hydrochloride is a useful research compound. Its molecular formula is C25H26Cl3N7O and its molecular weight is 546.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYUQCJBZGQHPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26Cl3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30919439
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

546.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686347-12-6, 919516-56-6
Record name 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686347-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otenabant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30919439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENABANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

otenabant hydrochloride as a selective CB1 antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Otenabant (B1677804) Hydrochloride: A Selective CB1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant hydrochloride (CP-945,598) is a potent and highly selective competitive antagonist of the Cannabinoid Receptor 1 (CB1). Developed by Pfizer, it reached Phase III clinical trials for the treatment of obesity before its development was discontinued. This document provides a comprehensive technical overview of otenabant, including its mechanism of action, pharmacological profile, key experimental methodologies, and the context of its clinical development. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using diagrams.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a critical regulator of numerous physiological processes, including appetite, energy metabolism, and mood.[1] The CB1 receptor, densely expressed in the central nervous system (CNS) and also present in peripheral tissues, is a key component of this system.[2][3][4] Activation of the CB1 receptor is known to stimulate appetite, making it a prime target for anti-obesity therapies.[1]

Otenabant (CP-945,598) was developed as a second-generation CB1 receptor antagonist, following the first-in-class drug rimonabant.[5][6] It was designed to decrease food intake and promote weight loss by blocking the signaling of endogenous cannabinoids.[7][8][9] Despite showing efficacy in preclinical and clinical trials, its development was halted in 2008. This decision was part of a broader cessation of clinical trials for all CB1 receptor antagonists due to concerns over psychiatric side effects, including anxiety, depression, and suicidal ideation, which emerged as a class-wide issue.[5][10][11][12]

This guide serves as a technical resource, detailing the scientific foundation of otenabant as a selective CB1 antagonist.

Mechanism of Action

Otenabant functions as a selective antagonist at the CB1 receptor.[7][9] CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins of the Gi/o family.[2][3][13][14]

Normal CB1 Receptor Signaling:

  • Activation: Endogenous cannabinoids (like anandamide (B1667382) or 2-AG) or exogenous agonists bind to the CB1 receptor.

  • G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.

  • Downstream Effects: The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This pathway, along with signaling through Gβγ subunits, modulates various downstream effectors, including the activation of mitogen-activated protein kinase (MAPK) pathways and the regulation of ion channels (e.g., inhibition of Ca2+ channels and activation of K+ channels).[2][3][13][14]

Action of Otenabant: Otenabant competitively binds to the CB1 receptor, preventing endogenous or exogenous agonists from activating it. This blockade inhibits the downstream signaling cascade, thereby preventing the physiological effects associated with CB1 receptor activation, such as increased appetite.[9]

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligands cluster_downstream CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Produces G_protein->AC Inhibits MAPK MAPK Activation G_protein->MAPK Agonist Endocannabinoid (e.g., Anandamide) Agonist->CB1 Binds & Activates Otenabant Otenabant Otenabant->CB1 Binds & Blocks Appetite ↑ Appetite cAMP->Appetite MAPK->Appetite

Caption: CB1 receptor signaling and antagonism by otenabant.

Pharmacological Profile

Otenabant is characterized by its high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its pharmacological properties have been determined through a series of in vitro and in vivo studies.

Quantitative Data: Binding Affinity and Functional Potency

The following tables summarize the key quantitative metrics for otenabant.

Table 1: Receptor Binding Affinity (Ki)

Receptor Target Species Ki (nM) Selectivity (CB2/CB1) Reference
CB1 Human 0.7 ~10,857-fold [7][8][9][15]
CB1 Rat 2.8 N/A [7][15]

| CB2 | Human | 7600 | N/A |[7][8][9] |

Table 2: In Vitro Functional Antagonist Potency

Assay Type Receptor Target Ki (nM) Reference

| Functional Assay | Human CB1 | 0.2 |[6][9] |

In Vivo Efficacy

Preclinical studies in animal models demonstrated otenabant's effectiveness in modulating CB1-mediated behaviors and metabolic parameters.

Table 3: In Vivo Effects in Animal Models

Model Species Dose Effect Reference
Agonist Challenge Rodent Not specified Reverses CB1 agonist-induced hypo-locomotion, hypothermia, analgesia, and catalepsy. [7][8][9]
Acute Food Intake Rodent Dose-dependent Anorectic activity (reduces food intake) in fast-induced re-feeding and nocturnal feeding models. [7][8][9][16]
Energy Expenditure Rat Not specified Acutely stimulates energy expenditure and increases fat oxidation (decreased respiratory quotient). [7][8][9]

| Diet-Induced Obesity | Mouse | 10 mg/kg (p.o.) for 10 days | Promoted a 9% vehicle-adjusted weight loss. |[6][7][8][9] |

Key Experimental Protocols

The characterization of otenabant relies on standard pharmacological assays. Detailed below are the typical methodologies for determining its binding affinity and functional antagonism.

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of a test compound (otenabant) by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.[17][18][19]

Methodology:

  • Membrane Preparation:

    • Cell membranes from cell lines recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells) or brain tissue homogenates are prepared.[20][21]

    • Tissue or cells are homogenized in an ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[21]

    • Protein concentration is determined using a standard method like the BCA assay.[21]

  • Assay Setup (96-well plate format):

    • Total Binding: Wells contain membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP-55,940), and binding buffer.[20]

    • Non-specific Binding: Wells contain the same components as total binding, plus a high concentration of an unlabeled CB1 agonist/antagonist to saturate the receptors.[20]

    • Competition Binding: Wells contain membrane preparation, radioligand, and serial dilutions of the test compound (otenabant).

  • Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.[20][21]

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.[20][21]

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[20][21]

  • Detection: Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (concentration of otenabant that inhibits 50% of specific binding) is determined by non-linear regression.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

Binding_Assay_Workflow prep 1. Prepare CB1 Receptor Membranes setup 2. Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate 3. Incubate (e.g., 60 min at 30°C) setup->incubate filtrate 4. Rapid Vacuum Filtration incubate->filtrate wash 5. Wash Filters filtrate->wash count 6. Scintillation Counting wash->count analyze 7. Analyze Data (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Binding Assay (for Functional Antagonism)

This functional assay measures the activation of G-proteins coupled to a receptor.[22] Antagonists are assessed by their ability to inhibit agonist-stimulated G-protein activation. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to activated Gα subunits, and its accumulation is measured.[22][23]

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes expressing CB1 receptors are prepared.

  • Assay Setup (96-well plate format):

    • Wells are prepared in an assay buffer containing GDP (essential for detecting agonist stimulation).[24]

    • Varying concentrations of the antagonist (otenabant) are added to the wells.

    • A fixed, sub-maximal concentration of a CB1 agonist (e.g., CP-55,940) is added to stimulate the receptor.

    • The reaction is initiated by adding [³⁵S]GTPγS.

  • Incubation: The plate is incubated (e.g., 60-90 minutes at 37°C) with gentle agitation.[24]

  • Termination & Filtration: The reaction is stopped by rapid filtration, similar to the binding assay.

  • Detection: Radioactivity bound to the filters is quantified by a scintillation counter.

  • Data Analysis:

    • The ability of otenabant to inhibit the agonist-stimulated [³⁵S]GTPγS binding is plotted against its concentration.

    • The IC50 is determined, and the functional antagonist constant (Ki or Kb) is calculated using an appropriate pharmacological equation (e.g., the Gaddum equation).

GTPgS_Assay_Workflow prep 1. Prepare CB1 Receptor Membranes setup 2. Add Membranes, GDP, Agonist, and varying [Otenabant] prep->setup initiate 3. Initiate reaction with [³⁵S]GTPγS setup->initiate incubate 4. Incubate (e.g., 90 min at 37°C) initiate->incubate filtrate 5. Terminate via Filtration incubate->filtrate count 6. Scintillation Counting filtrate->count analyze 7. Analyze Inhibition Curve (Calculate functional Ki) count->analyze

References

otenabant hydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant (B1677804) hydrochloride (CP-945,598 hydrochloride) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1). Developed by Pfizer, it was investigated for the treatment of obesity. As a second-generation CB1 receptor antagonist, otenabant was designed to offer an improved safety and tolerability profile over the first-generation antagonist, rimonabant. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, pharmacology, and key experimental protocols related to otenabant hydrochloride. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

Otenabant is a purine (B94841) derivative with a complex chemical structure that contributes to its high affinity and selectivity for the CB1 receptor.

Chemical Structure:

  • IUPAC Name: 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide hydrochloride[1]

  • Chemical Formula: C₂₅H₂₆Cl₃N₇O[1]

  • Molecular Weight: 546.88 g/mol [2]

Chemical Identifiers:

IdentifierValue
CAS Number 686347-12-6[1]
PubChem CID 16223963
InChI Key KPYUQCJBZGQHPL-UHFFFAOYSA-N
SMILES CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl

Physicochemical Properties:

PropertyValueSource
Appearance Solid powder[1]
Melting Point Not available
pKa Not available
Solubility Soluble in DMSO. Insoluble in water and ethanol.[3]
Storage and Stability Store lyophilized at -20°C, keep desiccated. Stable for 36 months in lyophilized form. In solution, store at -20°C and use within 1 month.[3]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist of the CB1 receptor. The endocannabinoid system, through the CB1 receptor, plays a significant role in regulating appetite, energy balance, and reward pathways.[4][5] By blocking the CB1 receptor, otenabant disrupts these signaling cascades, leading to its observed pharmacological effects.

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5] Activation of the CB1 receptor by endocannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or synthetic agonists leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Furthermore, CB1 receptor activation modulates ion channels, leading to the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[5] This cascade of events ultimately results in the modulation of neurotransmitter release.

Otenabant, as a CB1 receptor antagonist, binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous and exogenous agonists, thereby preventing the initiation of the downstream signaling cascade.[4] This antagonism leads to a reduction in food intake and an increase in energy expenditure.[1]

CB1_Signaling_Pathway cluster_0 Presynaptic Neuron Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates Otenabant Otenabant Hydrochloride Otenabant->CB1R Blocks G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter Neurotransmitter Release cAMP->Neurotransmitter Modulates Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Triggers K_channel->Neurotransmitter Inhibits Vesicle->Neurotransmitter Fusion & Release

Figure 1: Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.

Pharmacological Properties

In-Vitro Pharmacology

Otenabant demonstrates high affinity and selectivity for the human CB1 receptor in various in-vitro assays.

ParameterSpeciesValueAssay Type
Ki Human0.7 nMCB1 Receptor Binding
Ki (functional) Human0.12 nMFunctional Assay
Ki Human7600 nMCB2 Receptor Binding
Selectivity Human>10,000-fold for CB1 over CB2

Data compiled from multiple sources.[1]

In-Vivo Pharmacology & Pharmacokinetics

Preclinical studies in animal models have demonstrated the efficacy of otenabant in reducing food intake and body weight.

ParameterSpeciesValue/Observation
Effect on Food Intake RodentsDose-dependent reduction in food intake.
Effect on Energy Expenditure RodentsIncreased energy expenditure and fat oxidation.
Microsomal Clearance -Moderate unbound microsomal clearance.
CNS Penetration -Adequate CNS penetration.

Detailed pharmacokinetic parameters such as half-life, volume of distribution, and bioavailability are not consistently reported in publicly available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

CB1 Receptor Radioligand Binding Assay

This protocol is a generalized method for determining the binding affinity of a compound to the CB1 receptor.

Radioligand_Binding_Assay start Start prep Prepare CB1 Receptor Membranes (from tissue homogenates or recombinant cell lines) start->prep setup Assay Setup (96-well plate) - Total Binding Wells - Non-specific Binding Wells - Competition Binding Wells prep->setup incubation Incubate at 30°C for 60-90 min with radioligand (e.g., [³H]-CP55,940) and varying concentrations of otenabant setup->incubation filtration Terminate reaction by rapid vacuum filtration through GF/B filters incubation->filtration wash Wash filters with ice-cold buffer to remove unbound radioligand filtration->wash scintillation Measure radioactivity using a scintillation counter wash->scintillation analysis Data Analysis: - Calculate specific binding - Determine IC₅₀ and Ki values scintillation->analysis end End analysis->end

Figure 2: Workflow for a CB1 receptor radioligand binding assay.

Methodology:

  • Membrane Preparation: CB1 receptor-containing membranes are prepared from either brain tissue (e.g., rat or mouse) or cultured cells overexpressing the human CB1 receptor (e.g., CHO-K1 or HEK-293 cells). Tissues or cells are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction. Protein concentration is determined using a standard assay (e.g., Bradford or BCA).[6]

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding: Wells contain the membrane preparation and a radiolabeled CB1 agonist (e.g., [³H]-CP55,940) at a concentration near its dissociation constant (Kd).

    • Non-specific Binding: In addition to the components for total binding, these wells contain a high concentration of an unlabeled CB1 ligand to saturate the receptors and determine the amount of non-specific binding of the radioligand.

    • Competition Binding: These wells contain the membrane preparation, the radioligand, and varying concentrations of this compound.

  • Incubation: The plate is incubated at 30°C for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[6]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding wells are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC₅₀ (the concentration of otenabant that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

GTPγ[³⁵S] Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are prepared.

  • Assay Buffer: The assay buffer typically contains Tris-HCl, MgCl₂, EDTA, NaCl, and GDP.

  • Assay Procedure:

    • In a 96-well plate, add the CB1 receptor membranes, varying concentrations of this compound, and a CB1 receptor agonist (to stimulate G-protein activation).

    • Initiate the reaction by adding GTPγ[³⁵S], a non-hydrolyzable analog of GTP.

    • Incubate the plate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration.

    • Measure the amount of bound GTPγ[³⁵S] by scintillation counting.

  • Data Analysis: The ability of otenabant to antagonize the agonist-stimulated GTPγ[³⁵S] binding is determined. The data is analyzed to calculate the functional Ki value.

In-Vivo Rodent Food Intake and Energy Expenditure Study

This protocol outlines a general procedure to assess the effects of otenabant on feeding behavior and metabolism in rodents.

InVivo_Study_Workflow start Start acclimation Acclimate animals to individual housing and diet start->acclimation baseline Measure baseline food intake, body weight, and energy expenditure acclimation->baseline treatment Administer this compound or vehicle (e.g., oral gavage) baseline->treatment monitoring Monitor food intake, body weight, and energy expenditure for a defined period treatment->monitoring analysis Statistical analysis of the data (e.g., ANOVA, t-test) monitoring->analysis end End analysis->end

References

CP-945,598 hydrochloride vs otenabant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Otenabant (B1677804) Hydrochloride (CP-945,598)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenabant hydrochloride, also known by its developmental code CP-945,598, is a potent and highly selective cannabinoid receptor type 1 (CB1) antagonist.[1][2] Developed by Pfizer, it was investigated primarily for the treatment of obesity.[3] As a second-generation CB1 antagonist, it followed the first-in-class drug rimonabant. Otenabant demonstrated significant efficacy in reducing food intake and body weight in preclinical and clinical studies.[4][5] However, its development was discontinued (B1498344) due to concerns about the risk/benefit profile of the CB1 antagonist class, particularly psychiatric adverse effects that were also observed with rimonabant.[5][6][7] This guide provides a comprehensive technical overview of this compound, including its chemical properties, pharmacology, pharmacokinetics, and detailed experimental protocols.

Chemical and Physical Properties

Otenabant is a purine (B94841) derivative and was studied as a hydrochloride salt.[6][8] Its chemical and physical properties are summarized below.

PropertyValue
Systematic Name 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide hydrochloride
Synonyms CP-945,598 hydrochloride, Otenabant HCl[2][8]
Molecular Formula C₂₅H₂₅Cl₂N₇O · HCl[8]
Molecular Weight 546.9 g/mol [8]
CAS Number 686347-12-6[8]
Appearance Crystalline solid[8]
Solubility Soluble in DMSO

Pharmacology

Mechanism of Action

Otenabant acts as a potent, selective, and competitive antagonist of the CB1 receptor.[4][9] The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gi/o).[10][11] By blocking the CB1 receptor, otenabant inhibits both basal receptor signaling and the signaling induced by cannabinoid agonists like endocannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol).[4][9][12] This antagonism is the basis for its pharmacological effects, including the reduction of appetite and modulation of energy metabolism.[4][13] Some evidence suggests that like other compounds in its class, otenabant may also act as an inverse agonist, meaning it can reduce the constitutive activity of the receptor in the absence of an agonist.[6][14]

In Vitro Pharmacology

Otenabant exhibits sub-nanomolar affinity for the human CB1 receptor and demonstrates high selectivity over the CB2 receptor.[1][2]

ParameterReceptorValue
Binding Affinity (Kᵢ) Human CB10.7 nM[1][2]
Human CB27600 nM (7.6 µM)[1][2][4]
Functional Antagonist Potency (Kᵢ) Human CB10.2 nM[4]

This represents approximately a 10,000-fold selectivity for the CB1 receptor over the CB2 receptor.[1][2]

In Vivo Pharmacology

Preclinical studies in animal models demonstrated the efficacy of otenabant in models relevant to obesity and metabolic disorders.

  • Reversal of Agonist Effects: Otenabant effectively reversed the classic CNS-driven effects of synthetic CB1 receptor agonists, including hypolocomotion, hypothermia, analgesia, and catalepsy.[2][4]

  • Anorectic Activity: It produced a dose-dependent reduction in food intake in rodent models of both fast-induced re-feeding and spontaneous nocturnal feeding.[4][12]

  • Energy Expenditure: In rats, otenabant was shown to acutely stimulate energy expenditure and decrease the respiratory quotient, which indicates a metabolic shift towards increased fat oxidation.[1][4]

  • Weight Loss: In a 10-day study in diet-induced obese mice, a 10 mg/kg dose of otenabant resulted in a 9% vehicle-adjusted weight loss.[1][4]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of otenabant has been characterized in several preclinical species and in humans.

SpeciesBioavailabilityKey Metabolic PathwaysMajor Route of Excretion
Rat 31%[15]N-deethylation, amide hydrolysis, oxidation, ribose conjugation[15][16]Feces (likely via biliary excretion)[16]
Mouse N/AN-deethylation, oxidation, ribose conjugation[15][16]Feces[16]
Dog 38%[15]N-deethylation, amide hydrolysis[15][16]Feces (likely via biliary excretion)[16]
Human N/AN-deethylation, amide hydrolysis, N-hydroxylation, piperidine (B6355638) ring hydroxylation, ribose conjugation[9]N/A

Otenabant undergoes extensive metabolism, with less than 2% of the parent drug being recovered unchanged in excreta in human studies.[9] The primary metabolic pathway across species is N-deethylation to form the N-desethyl metabolite (M1).[15][16] This and other metabolites were the major circulating species identified.[9][15]

Clinical Development and Outcomes

Otenabant (CP-945,598) advanced to Phase III clinical trials for weight loss.[5][16] One-year data from these trials demonstrated that treatment with otenabant resulted in a dose-related, statistically significant reduction in body weight compared to placebo.[5][17] In patients with type 2 diabetes, it also led to improvements in glycemic control.[5][17]

However, the development program was terminated by Pfizer before completion.[5] This decision was based on changing regulatory perspectives on the risk/benefit profile of the CB1 antagonist class, driven by psychiatric adverse events such as anxiety, depression, and suicidal ideation observed with both otenabant and the previously withdrawn rimonabant.[5][7][17]

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the CB1 receptor using a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes from CHO-K1 or HEK-293 cells recombinantly expressing the human CB1 receptor, or brain tissue homogenates (e.g., rat cerebellum).[18]

  • Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).[18]

  • Non-specific Ligand: High concentration of unlabeled CP55,940 or another potent CB1 ligand (e.g., 10 µM).[18]

  • Test Compound: this compound or other compounds of interest at varying concentrations.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[19]

  • Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4.

  • Equipment: 96-well plates, GF/B glass fiber filters, vacuum filtration manifold, liquid scintillation counter, scintillation cocktail.[18][19]

Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).[18]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Add binding buffer, a fixed concentration of [³H]-CP55,940 (near its Kₑ), and the membrane suspension (typically 5-20 µg protein/well).[18]

    • Non-specific Binding (NSB): Add binding buffer, [³H]-CP55,940, a high concentration of unlabeled ligand, and the membrane suspension.[18]

    • Competition Binding: Add binding buffer, [³H]-CP55,940, varying concentrations of the test compound, and the membrane suspension.[18]

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[18]

  • Filtration: Terminate the reaction by rapid filtration through the GF/B filters using a vacuum manifold. This separates the bound radioligand from the unbound. Wash the filters rapidly with ice-cold wash buffer to reduce non-specific binding.[18]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.[19]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

CB1 Receptor cAMP Functional Assay

This protocol measures the ability of a CB1 receptor antagonist to block agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

  • Cell Line: CHO-K1 or HEK-293 cells stably expressing the human CB1 receptor.[20]

  • Agonist: A potent CB1 agonist such as CP55,940 or WIN55,212-2.

  • Adenylyl Cyclase Stimulator: Forskolin.[21]

  • Test Compound: this compound or other potential antagonists.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[22]

  • cAMP Detection Kit: A kit based on HTRF, BRET, ELISA, or AlphaScreen technology.[22][23]

Procedure:

  • Cell Culture: Culture the CB1-expressing cells to an appropriate confluency in 96- or 384-well plates.

  • Antagonist Pre-incubation: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound (otenabant) in assay buffer for 15-30 minutes at 37°C.[22]

  • Agonist Stimulation: Add the CB1 agonist (at a concentration that gives ~80% of its maximal response, e.g., EC₈₀) along with forsklin to stimulate adenylyl cyclase. Forskolin increases the basal cAMP level, making the inhibitory effect of the CB1 agonist measurable.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C.[24]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[21][22]

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Calculate the cAMP concentration for each well.

    • Plot the cAMP concentration against the log concentration of the antagonist (otenabant).

    • Determine the IC₅₀ value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

    • The potency of the antagonist (Kₑ or pA₂) can be calculated using the Schild equation if a full dose-response curve to the agonist is generated in the presence of multiple fixed concentrations of the antagonist.

Visualizations

Signaling Pathway

CB1_Signaling_Pathway cluster_membrane Cell Membrane Ligand CB1 Agonist (e.g., Anandamide) CB1R CB1 Receptor Ligand->CB1R Activates G_protein Gi/o Protein (α, βγ subunits) CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits IonChannel Ion Channels (Ca²⁺, K⁺) G_protein->IonChannel βγ modulates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK βγ activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Otenabant Otenabant (Antagonist) Otenabant->CB1R Blocks

Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of otenabant.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow prep 1. Prepare CB1 Receptor Membranes setup 2. Set up 96-Well Plate (Total, NSB, Competition) prep->setup incubate 3. Incubate with [³H]-Radioligand setup->incubate filter 4. Rapid Vacuum Filtration (Separates Bound/Unbound) incubate->filter count 5. Liquid Scintillation Counting filter->count analyze 6. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Workflow for a CB1 receptor competitive radioligand binding assay.

Experimental Workflow: cAMP Functional Assay

cAMP_Assay_Workflow plate_cells 1. Plate CB1-Expressing Cells preincubate 2. Pre-incubate with Antagonist (Otenabant) plate_cells->preincubate stimulate 3. Add Forskolin + CB1 Agonist to Modulate cAMP preincubate->stimulate incubate 4. Incubate at 37°C stimulate->incubate lyse 5. Lyse Cells & Detect cAMP (e.g., HTRF, AlphaScreen) incubate->lyse analyze 6. Data Analysis (Calculate IC₅₀) lyse->analyze

Caption: Workflow for a CB1 antagonist functional assay measuring cAMP levels.

References

Preclinical Profile of Otenabant Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research findings for otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective cannabinoid CB1 receptor antagonist. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the compound's pharmacological properties, mechanism of action, and in vivo efficacy based on available preclinical data.

Core Pharmacological Data

Otenabant hydrochloride has been extensively characterized in a variety of in vitro and in vivo preclinical models. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity, functional activity, and metabolic stability.

Table 1: Receptor Binding Affinity
TargetSpeciesAssay TypeRadioligandKi (nM)Selectivity (fold vs. hCB2)
CB1 Receptor HumanRadioligand Binding[3H]CP-55,9400.7[1][2][3][4]~10,000[1][2][3]
RatRadioligand BindingNot Specified2.8[2]-
CB2 Receptor HumanRadioligand BindingNot Specified7600[5][6]-
Table 2: In Vitro Functional Activity
TargetAssay TypeParameterKi (nM)
Human CB1 Receptor GTPγ[35S] BindingFunctional Antagonism0.2[5][6]
Table 3: In Vitro Metabolic Stability & Safety
ParameterSpeciesSystemFinding
Microsomal Clearance Not SpecifiedMicrosomesModerate unbound microsomal clearance[1][2]
hERG Affinity Not SpecifiedNot SpecifiedLow hERG affinity[1][2]

In Vivo Preclinical Findings

Otenabant has demonstrated significant efficacy in animal models of obesity and related metabolic disorders. The primary findings from these studies are summarized below.

Table 4: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice
SpeciesModelDoseDosing RegimenKey Finding
Mouse Diet-Induced Obesity10 mg/kg, p.o.Daily for 10 days9% vehicle-adjusted weight loss[1][5]
Effects on Energy Homeostasis and Behavior:
  • Anorectic Activity: Otenabant exhibits dose-dependent anorectic activity in rodent models of acute food intake.[1][5][6]

  • Energy Expenditure: It acutely stimulates energy expenditure in rats.[1][5][6]

  • Metabolic Switching: Otenabant decreases the respiratory quotient in rats, indicating a metabolic shift towards increased fat oxidation.[1][5][6]

  • Reversal of Cannabinoid Agonist Effects: Otenabant effectively reverses behaviors mediated by the synthetic CB1 receptor agonist CP-55,940, including locomotor activity, hypothermia, analgesia, and catalepsy.[1][2][3]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies described in the preclinical studies of otenabant, the following diagrams have been generated using the DOT language.

Otenabant Mechanism of Action at the CB1 Receptor cluster_Gprotein G-protein Complex Otenabant Otenabant CB1R CB1 Receptor Otenabant->CB1R Antagonizes Gi_o Gαi/o Gbg Gβγ cluster_Gprotein cluster_Gprotein AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²⁺ Channels Gbg->Ca_channel Inhibits K_channel K⁺ Channels Gbg->K_channel Activates MAPK MAP Kinase Gbg->MAPK Activates cAMP cAMP AC->cAMP Decreases

Otenabant's antagonistic action on the CB1 receptor signaling cascade.

Experimental Workflow for GTPγ[³⁵S] Binding Assay start Start prep_membranes Prepare Membranes from hCB1-expressing cells start->prep_membranes incubation Incubate Membranes with Otenabant & GTPγ[³⁵S] prep_membranes->incubation agonist_challenge Challenge with CB1 Agonist (CP-55,940) incubation->agonist_challenge filtration Terminate reaction and filter through GF/C plates agonist_challenge->filtration quantification Quantify bound GTPγ[³⁵S] using Scintillation Counter filtration->quantification analysis Calculate Ki from concentration-response curves quantification->analysis end End analysis->end

Workflow for determining the functional antagonism of otenabant.

Logical Flow of In Vivo Diet-Induced Obesity Study start Start acclimatization Acclimatize Mice start->acclimatization diet Induce Obesity with High-Fat Diet acclimatization->diet randomization Randomize Obese Mice into Treatment Groups diet->randomization treatment Daily Oral Dosing: - Vehicle - Otenabant (10 mg/kg) randomization->treatment monitoring Monitor Body Weight and Food Intake Daily treatment->monitoring analysis Analyze Weight Change vs. Vehicle Control monitoring->analysis end End analysis->end

Progression of the diet-induced obesity study in mice.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Assays

1. Radioligand Binding Assay for CB1 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of otenabant for the human CB1 receptor.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor cDNA.

  • Assay Conditions:

    • Radioligand: [3H]CP-55,940.

    • Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.

    • Procedure: Membranes are incubated with a fixed concentration of [3H]CP-55,940 and varying concentrations of otenabant.

    • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., WIN 55,212-2).

    • Incubation: Performed at 30°C for 60-90 minutes.

  • Termination and Detection: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of otenabant that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

2. GTPγ[35S] Binding Functional Assay

  • Objective: To assess the functional antagonist activity of otenabant at the human CB1 receptor.

  • Principle: This assay measures the ability of an antagonist to block agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins coupled to the CB1 receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor are used.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 30 µM GDP.

  • Procedure:

    • Membranes (5-10 µg protein/well) are pre-incubated with varying concentrations of otenabant.

    • The CB1 receptor agonist CP-55,940 is added to stimulate the receptor.

    • [35S]GTPγS is added to the reaction mixture.

    • The incubation is carried out at 30°C for 60 minutes.

  • Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filter plates. The amount of bound [35S]GTPγS is determined by scintillation counting.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value, which represents the concentration of otenabant that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.

3. Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of otenabant in liver microsomes.

  • Procedure:

    • Otenabant is incubated with liver microsomes (human or other species) in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes.

    • The reaction is typically performed at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analysis: The concentration of the remaining otenabant at each time point is quantified by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

4. hERG Channel Assay

  • Objective: To assess the potential of otenabant to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Methodology: Automated patch-clamp electrophysiology is commonly used.

  • Cell Line: Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Procedure:

    • Whole-cell currents are recorded from the cells.

    • A specific voltage protocol is applied to elicit hERG channel currents.

    • After establishing a stable baseline current, cells are exposed to increasing concentrations of otenabant.

  • Data Analysis: The inhibitory effect of otenabant on the hERG current is measured, and an IC50 value is determined.

In Vivo Models

1. Diet-Induced Obesity (DIO) Mouse Model

  • Objective: To evaluate the efficacy of otenabant in promoting weight loss in a model that mimics human obesity.

  • Animal Model: Male C57BL/6J mice are typically used.

  • Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for an extended period (e.g., 6-14 weeks) until a significant increase in body weight compared to control mice on a standard chow diet is achieved.

  • Treatment: Obese mice are randomized into treatment groups and dosed orally (p.o.) with either vehicle or this compound daily for a specified duration (e.g., 10 days).

  • Measurements: Body weight and food intake are recorded daily.

  • Data Analysis: The percentage of weight change from baseline is calculated and compared between the otenabant-treated group and the vehicle-treated control group.

2. Assessment of Cannabinoid Agonist-Mediated Behaviors

  • Objective: To confirm the in vivo antagonist activity of otenabant at the CB1 receptor.

  • Procedure: Rodents are pre-treated with either vehicle or otenabant. Subsequently, a CB1 receptor agonist (e.g., CP-55,940) is administered.

  • Behavioral Tests:

    • Locomotor Activity: Measured using automated activity chambers.

    • Hypothermia: Rectal temperature is measured at specified time points.

    • Analgesia: Assessed using tests such as the hot plate or tail-flick test.

    • Catalepsy: Measured by the bar test, where the time an animal remains in an imposed posture is recorded.

  • Data Analysis: The ability of otenabant to prevent or reverse the effects of the CB1 agonist is quantified.

3. Measurement of Energy Expenditure and Respiratory Quotient

  • Objective: To determine the effect of otenabant on energy metabolism.

  • Methodology: Indirect calorimetry is used.

  • Procedure: Animals are placed in metabolic cages that continuously monitor oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Data Calculation:

    • Energy Expenditure: Calculated from VO2 and VCO2 values using the Weir equation.

    • Respiratory Quotient (RQ): The ratio of VCO2 to VO2, which provides an indication of the primary fuel source being utilized (carbohydrates RQ ≈ 1.0, fats RQ ≈ 0.7).

  • Analysis: Changes in energy expenditure and RQ following the administration of otenabant are compared to baseline or vehicle-treated animals.

References

Otenabant Hydrochloride: A Technical Guide to its Cannabinoid Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of otenabant (B1677804) hydrochloride for cannabinoid receptors. Otenabant (formerly CP-945,598) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which was developed for the treatment of obesity.[1][2] This document summarizes its binding characteristics, outlines the experimental methodologies used to determine these values, and illustrates the associated signaling pathways.

Quantitative Data Summary

The binding affinity of otenabant hydrochloride is typically expressed by its inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. Otenabant exhibits high affinity and selectivity for the human CB1 receptor over the human CB2 receptor.

CompoundReceptorSpeciesKi Value
This compoundCB1Human0.7 nM[3]
This compoundCB1Rat2.8 nM[3]
This compoundCB2Human7.6 µM[3][4]

Experimental Protocols

The determination of the Ki values for this compound is primarily achieved through competitive radioligand binding assays. While the specific protocol for otenabant is not publicly detailed, the following is a representative methodology based on standard practices for cannabinoid receptor binding assays.

Objective:

To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:
  • Receptor Source: Membranes from a stable cell line, such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells, recombinantly expressing the human CB1 receptor.[2][5]

  • Radioligand: A tritiated CB1 receptor antagonist, such as [3H]-SR141716A, or a high-affinity agonist, like [3H]-CP55,940.[4][5]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Typically, a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2, 1 mM CaCl2) and a protein carrier like bovine serum albumin (BSA) to reduce non-specific binding.[4]

  • Wash Buffer: An ice-cold buffer of similar composition to the assay buffer, often with a higher salt concentration (e.g., 500 mM NaCl) to aid in the removal of unbound radioligand.[4]

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., GF/B or GF/C type) that can trap cell membranes.[3]

  • Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.

Procedure:
  • Membrane Preparation: The CB1-expressing cells are harvested and homogenized in a cold buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer to a specific protein concentration.

  • Competitive Binding Reaction: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 to 90 minutes) to allow the binding to reach equilibrium.[4][5]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This process traps the cell membranes with the bound radioligand on the filter, while the unbound radioligand passes through. The filters are then quickly washed with ice-cold wash buffer to remove any remaining unbound ligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding (measured in the absence of a competing ligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathway of the CB1 receptor and a typical workflow for a competitive binding assay.

G cluster_workflow Experimental Workflow for Ki Determination prep Receptor Membrane Preparation incubation Incubation (Binding Equilibrium) prep->incubation radioligand Radioligand ([3H]-SR141716A) radioligand->incubation otenabant Otenabant HCl (Serial Dilution) otenabant->incubation filtration Vacuum Filtration (Separation) incubation->filtration counting Scintillation Counting (Quantification) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis

A simplified workflow for determining the Ki value of this compound.

G cluster_pathway CB1 Receptor Signaling Pathway Otenabant Otenabant HCl (Antagonist/Inverse Agonist) CB1R CB1 Receptor Otenabant->CB1R Blocks/Inhibits G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channels (e.g., Ca2+ channels) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates

Canonical Gi/o-coupled signaling pathway of the CB1 receptor antagonized by otenabant.

References

Otenabant Hydrochloride: A Comprehensive Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] Developed by Pfizer, it was investigated for the treatment of obesity, a therapeutic area where CB1 receptor antagonism has shown clinical efficacy.[4] This document provides an in-depth technical guide to the selectivity profile of otenabant, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and workflows.

Selectivity and Potency

Otenabant hydrochloride demonstrates sub-nanomolar affinity for the human CB1 receptor and exhibits a remarkable selectivity of approximately 10,000-fold over the human CB2 receptor.[1][2] This high selectivity is a critical attribute, as the CB2 receptor is primarily involved in immune function, and off-target activity could lead to unintended immunomodulatory effects. Furthermore, otenabant has been characterized as having a low affinity for the hERG channel, a crucial aspect of its safety profile, as hERG channel inhibition is associated with cardiac arrhythmias.[1][2]

Quantitative Binding Affinity Data
TargetSpeciesKi (nM)Selectivity (fold vs. hCB1)
CB1 Receptor Human0.7[1][2][3]-
CB2 Receptor Human7600[3]~10,857
Quantitative Functional Activity Data

In functional assays, otenabant acts as a competitive antagonist, inhibiting both basal and agonist-mediated CB1 receptor signaling.[3]

Assay TypeTargetSpeciesKi (nM)
GTPγS BindingCB1 ReceptorHuman0.2[3]

Experimental Protocols

Radioligand Displacement Binding Assay for CB1 and CB2 Receptors

This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.

1. Materials:

  • Membrane Preparations: Membranes from cells stably expressing either human CB1 or CB2 receptors.

  • Radioligand: [³H]-CP55,940 (a high-affinity cannabinoid receptor agonist).

  • Non-specific Binding Control: A high concentration of a non-labeled, potent cannabinoid receptor agonist (e.g., WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

2. Procedure:

  • Incubate the cell membranes with various concentrations of this compound and a fixed concentration of the radioligand ([³H]-CP55,940).

  • Parallel incubations are performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.

  • The incubation is carried out at 30°C for 60-90 minutes to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • IC₅₀ values (the concentration of otenabant that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.

  • Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of otenabant to antagonize agonist-induced G-protein activation at the CB1 receptor.

1. Materials:

  • Membrane Preparations: Membranes from cells expressing the human CB1 receptor.

  • Agonist: A potent CB1 receptor agonist (e.g., CP-55,940).

  • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA.

  • GDP: To ensure G-proteins are in their inactive state at the start of the assay.

  • Test Compound: this compound, serially diluted.

  • Filtration Apparatus and Scintillation Counter.

2. Procedure:

  • Pre-incubate the CB1 receptor-expressing membranes with various concentrations of this compound.

  • Add a fixed, near-EC₈₀ concentration of the CB1 agonist (e.g., CP-55,940) to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

  • Incubate the mixture at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

3. Data Analysis:

  • The inhibitory effect of otenabant on agonist-stimulated [³⁵S]GTPγS binding is determined.

  • IC₅₀ values are calculated, representing the concentration of otenabant that inhibits 50% of the agonist-induced G-protein activation.

  • The antagonist's inhibition constant (Ki) can be derived from these values, providing a measure of its functional potency.

Visualizations

Signaling Pathway and Experimental Workflow

To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.

CB1_Signaling_Pathway cluster_membrane Cell Membrane Otenabant Otenabant (Antagonist) CB1R CB1 Receptor Otenabant->CB1R Blocks Binding Agonist Cannabinoid Agonist (e.g., Anandamide) Agonist->CB1R Binds & Activates Gi_alpha Gαi (GDP-bound) Inactive CB1R->Gi_alpha Activates G-protein (GDP -> GTP exchange) Gi_beta_gamma Gβγ Gi_alpha->Gi_beta_gamma Dissociates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

CB1 Receptor Signaling Pathway.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection Membranes CB1 Membranes Incubate 1. Pre-incubate Membranes + Otenabant Membranes->Incubate Otenabant Serial Dilutions of Otenabant Otenabant->Incubate Agonist CB1 Agonist (e.g., CP-55,940) Stimulate 2. Add Agonist to Stimulate Agonist->Stimulate GTPgS [³⁵S]GTPγS + GDP Bind 3. Add [³⁵S]GTPγS to Initiate Binding (30°C, 60 min) GTPgS->Bind Incubate->Stimulate Stimulate->Bind Filter 4. Rapid Filtration Bind->Filter Wash 5. Wash Filters Filter->Wash Count 6. Scintillation Counting Wash->Count

GTPγS Binding Assay Workflow.

Selectivity_Logic Start Start: Characterize Otenabant Selectivity Binding_Assay Radioligand Binding Assays Start->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS) Start->Functional_Assay Off_Target_Screen Broad Off-Target Screening Panel Start->Off_Target_Screen CB1_Affinity Determine Kᵢ at CB1 Binding_Assay->CB1_Affinity CB2_Affinity Determine Kᵢ at CB2 Binding_Assay->CB2_Affinity Profile Generate Selectivity Profile Functional_Assay->Profile Calculate_Selectivity Calculate CB1/CB2 Selectivity Ratio CB1_Affinity->Calculate_Selectivity CB2_Affinity->Calculate_Selectivity hERG_Assay hERG Channel Assay Off_Target_Screen->hERG_Assay Assess_Off_Target Assess Off-Target Interactions Off_Target_Screen->Assess_Off_Target Assess_hERG Assess hERG Liability hERG_Assay->Assess_hERG Calculate_Selectivity->Profile Assess_Off_Target->Profile Assess_hERG->Profile

Selectivity Assessment Logic.

References

Otenabant Hydrochloride and Endocannabinoid System Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist. It details the compound's mechanism of action within the broader context of the endocannabinoid system (ECS), a critical neuromodulatory network. This document synthesizes quantitative data on otenabant's binding affinity and functional potency, presents detailed experimental protocols for its characterization, and utilizes diagrams to illustrate key signaling pathways and workflows. The guide is intended to serve as a comprehensive resource for professionals engaged in cannabinoid research and the development of therapeutics targeting the ECS.

The Endocannabinoid System: An Overview

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that plays a pivotal role in regulating a vast array of physiological and cognitive processes, including appetite, pain sensation, mood, and memory.[1][2] Its primary components are:

  • Cannabinoid Receptors: The most well-characterized are the CB1 and CB2 receptors, both of which are G-protein-coupled receptors (GPCRs).[3][4] CB1 receptors are densely expressed in the central nervous system (CNS), particularly in the hypothalamus, which is involved in controlling food intake, as well as in peripheral tissues.[5][6] CB2 receptors are found predominantly in the immune system.[5]

  • Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most studied endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][7] They are synthesized "on-demand" from membrane lipid precursors in postsynaptic neurons.[7][8]

  • Metabolic Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids, thereby controlling their spatial and temporal signaling. Key degradative enzymes include fatty acid amide hydrolase (FAAH) for anandamide and monoacylglycerol lipase (B570770) (MAGL) for 2-AG.[7]

Endocannabinoids typically function as retrograde messengers. Following depolarization of a postsynaptic neuron, endocannabinoids are synthesized and released, traveling backward across the synapse to bind to presynaptic CB1 receptors. This activation generally leads to the inhibition of neurotransmitter release, such as glutamate (B1630785) or GABA.[4][8]

Endocannabinoid_System cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Release Release Inhibition CB1R->Release Neurotransmitter_Vesicle Neurotransmitter (e.g., Glutamate, GABA) Release->Neurotransmitter_Vesicle (-) Postsynaptic_Receptors Postsynaptic Receptors Precursors Membrane Lipid Precursors Postsynaptic_Receptors->Precursors Activation Synthesis Synthesis (On-Demand) Precursors->Synthesis Endocannabinoids Endocannabinoids (AEA, 2-AG) Synthesis->Endocannabinoids Endocannabinoids->CB1R Retrograde Signaling Degradation Degradation (FAAH, MAGL) Endocannabinoids->Degradation Otenabant_MoA cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor Gi_o Gα(i/o) CB1R->Gi_o Activation Otenabant Otenabant Otenabant->CB1R Binds & Blocks (Inverse Agonism) Agonist Endocannabinoid (e.g., 2-AG) Agonist->CB1R Binds & Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., Decreased Neurotransmitter Release) PKA->Response Phosphorylation Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis Membranes CB1-expressing Cell Membranes Plate Combine in 96-well plate: - Membranes - Radioligand - Otenabant/Buffer Membranes->Plate Radioligand [³H]-CP55,940 Radioligand->Plate Otenabant Otenabant Dilutions Otenabant->Plate Incubate Incubate (e.g., 30°C, 90 min) Plate->Incubate Filter Rapid Vacuum Filtration (Separates Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

References

Methodological & Application

Application Notes and Protocols for Otenabant Hydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro characterization of otenabant (B1677804) hydrochloride (also known as CP-945,598), a potent and selective cannabinoid receptor 1 (CB1) antagonist.[1][2][3][4] The following sections include quantitative data on its binding affinity and functional activity, step-by-step experimental protocols for key assays, and diagrams illustrating the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Analysis of Otenabant Hydrochloride

This compound demonstrates high affinity and selectivity for the human CB1 receptor over the CB2 receptor. Its functional activity as an antagonist has been confirmed through GTPγS binding assays.

ParameterReceptorValueAssay Type
Ki Human CB10.7 nMRadioligand Binding Assay
Ki Rat CB12.8 nMRadioligand Binding Assay
Ki Human CB27.6 µM (7600 nM)Radioligand Binding Assay
Fold Selectivity CB2 vs. CB1~10,000-fold-

Table 1: Summary of in vitro binding affinities for this compound. Data compiled from multiple sources.[1][2][3][5]

Signaling Pathway and Mechanism of Action

Otenabant acts as an antagonist at the CB1 receptor, a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. Upon activation by an agonist (like the endocannabinoid anandamide (B1667382) or a synthetic agonist like CP-55,940), the CB1 receptor promotes the exchange of GDP for GTP on the Gαi subunit. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate downstream effectors, most notably inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels. Otenabant blocks this process by binding to the receptor and preventing the agonist-induced conformational change necessary for G-protein activation.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_Protein Gαi(GDP)-βγ CB1->G_Protein Promotes GDP/GTP Exchange AC Adenylyl Cyclase G_Protein->AC Gαi(GTP) Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., CP-55,940) Agonist->CB1 Activates Otenabant Otenabant Otenabant->CB1 Blocks ATP ATP ATP->AC

Figure 1: CB1 receptor signaling pathway antagonism.

Experimental Protocols

[³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. As an antagonist, otenabant will inhibit the stimulation of [³⁵S]GTPγS binding induced by a CB1 receptor agonist. This protocol is based on methodologies reported for otenabant.[1][5]

Objective: To determine the potency of this compound in inhibiting agonist-stimulated G-protein activation at the CB1 receptor.

Materials:

  • Membrane preparations from CHO-K1 cells stably transfected with the human CB1 receptor cDNA.[1]

  • [³⁵S]GTPγS (Guanosine 5'-[γ-thio]triphosphate, radiolabeled).

  • GDP (Guanosine 5'-diphosphate).

  • CP-55,940 (CB1 receptor agonist).

  • This compound (test compound).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 0.1% Bovine Serum Albumin (BSA).[1] Some protocols may include additional components like 20 mM EGTA.[1]

  • Protease Inhibitor Cocktail: 100 µg/mL bacitracin, 100 µg/mL benzamidine, 5 µg/mL aprotinin, 5 µg/mL leupeptin.[1]

  • 96-well FlashPlates or filter plates.

  • Microplate scintillation counter (e.g., Wallac Microbeta).

Workflow Diagram:

GTPgS_Workflow A Prepare Assay Mix (Buffer, Membranes, GDP, [35S]GTPγS) B Add Otenabant (Increasing Concentrations) A->B C Pre-incubate for 10 min B->C D Add CB1 Agonist (e.g., CP-55,940) C->D E Incubate at 30°C for 1 hour D->E F Stop Reaction (Centrifuge Plates at 2000g) E->F G Quantify [35S] Binding (Scintillation Counting) F->G H Data Analysis (Calculate IC50) G->H

Figure 2: Workflow for the [³⁵S]GTPγS binding assay.

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and add the protease inhibitor cocktail immediately before use.

    • Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.

    • Prepare a stock solution of the agonist CP-55,940. The final concentration in the assay is typically around 10 µM.[1][5]

    • Thaw the CB1 receptor-expressing cell membranes on ice.

  • Assay Setup (96-well format):

    • To each well, add the following components in order:

      • Assay buffer.

      • 10 µg of cell membrane preparation.[1]

      • 30 µM GDP.[1]

      • 100 pM [³⁵S]GTPγS.[1]

      • Increasing concentrations of this compound (or vehicle for control wells).

  • Incubation and Stimulation:

    • Pre-incubate the plate for 10 minutes at 30°C.[1][5]

    • Add the CB1 agonist CP-55,940 (10 µM) to all wells except those designated for measuring inverse agonism (basal binding).[1][5]

    • Incubate the plate for 1 hour at 30°C.[1][5]

  • Termination and Detection:

    • Terminate the reaction by centrifuging the FlashPlates at 2,000 x g for 10 minutes.[1][5] If using filter plates, rapidly filter the contents of each well and wash with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.

  • Data Analysis:

    • Plot the scintillation counts against the logarithm of the otenabant concentration.

    • Perform a non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC₅₀ value, which is the concentration of otenabant that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of otenabant for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand that has a known affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the CB1 receptor.

Materials:

  • Membrane preparations from cells expressing the human CB1 receptor.

  • Radiolabeled CB1 receptor antagonist, such as [³H]-SR141716A (Rimonabant).[6]

  • This compound (test compound).

  • Non-specific binding control (a high concentration of a non-labeled CB1 ligand).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Glass fiber filter mats (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Workflow Diagram:

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Otenabant) B Combine in Assay Tubes: - Membranes - [3H]-SR141716A (Fixed Conc.) - Otenabant (Variable Conc.) A->B C Incubate to Reach Equilibrium (e.g., 90 min at 30°C) B->C D Rapidly Filter Reaction Mix (Separates Bound from Free Ligand) C->D E Wash Filters with Ice-Cold Buffer D->E F Place Filters in Scintillation Vials with Scintillation Fluid E->F G Quantify Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis (Calculate IC50 and Ki) G->H

Figure 3: Workflow for a competitive radioligand binding assay.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a series of tubes, combine:

      • CB1 receptor-expressing membranes.

      • A fixed concentration of the radioligand [³H]-SR141716A (typically at or near its Kd value).

      • Increasing concentrations of this compound.

    • Prepare control tubes for:

      • Total Binding: Contains membranes and radioligand only (no otenabant).

      • Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled CB1 ligand to block all specific binding.

  • Incubation:

    • Incubate the tubes at 30°C for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats, separating the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with several volumes of ice-cold binding buffer to remove any remaining unbound radioligand.

  • Detection:

    • Transfer the individual filter discs to scintillation vials.

    • Add scintillation fluid to each vial and allow them to equilibrate.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of otenabant: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percent specific binding as a function of the logarithm of the otenabant concentration.

    • Use non-linear regression to fit the data and determine the IC₅₀ value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:

      • [L] is the concentration of the radioligand used.

      • Kd is the dissociation constant of the radioligand for the receptor.

References

Application Notes and Protocols for GTPγ[35S] Binding Assay with Otenabant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (also known as CP-945,598) is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain sensation, and mood. As a member of the Gi/o family of GPCRs, the activation of the CB1 receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels.[2]

The GTPγ[35S] binding assay is a widely used functional assay to study the interaction of ligands with GPCRs.[3] It directly measures the activation of G proteins, which is one of the earliest events in the signal transduction cascade following receptor activation.[3][4] Upon agonist binding to a GPCR, the associated heterotrimeric G protein releases GDP and binds GTP, leading to the dissociation of the Gα and Gβγ subunits and subsequent downstream signaling.[4] This assay utilizes a non-hydrolyzable analog of GTP, guanosine (B1672433) 5'-O-(3-thiotriphosphate), labeled with the radioisotope sulfur-35 (B81441) ([35S]GTPγS).[5] The binding of [35S]GTPγS to the Gα subunit is a measure of G protein activation.[3] This technique is particularly well-suited for studying Gi/o-coupled receptors like CB1.

These application notes provide a detailed protocol for utilizing the GTPγ[35S] binding assay to characterize the antagonistic properties of otenabant hydrochloride at the human CB1 receptor.

Signaling Pathway and Experimental Overview

The following diagrams illustrate the CB1 receptor signaling pathway and the general workflow of the GTPγ[35S] binding assay.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gαi/oβγ CB1R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Agonist Cannabinoid Agonist (e.g., CP-55,940) Agonist->CB1R Otenabant Otenabant (Antagonist) Otenabant->CB1R

CB1 Receptor Signaling Pathway.

GTP_Assay_Workflow A Prepare CB1 Receptor Membrane Homogenates B Incubate Membranes with Otenabant and/or Agonist A->B C Add [35S]GTPγS and GDP B->C D Incubate to Allow Binding C->D E Terminate Reaction by Rapid Filtration D->E F Wash to Remove Unbound [35S]GTPγS E->F G Measure Bound Radioactivity (Scintillation Counting) F->G H Data Analysis (e.g., IC50 determination) G->H

Experimental Workflow of GTPγ[35S] Binding Assay.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and the standard CB1 agonist, CP-55,940.

Table 1: In Vitro Potency of this compound at Human Cannabinoid Receptors.

ParameterReceptorValue (nM)Assay Type
Binding Affinity (Ki) CB10.7Radioligand Binding
CB27600Radioligand Binding
Functional Antagonism (Ki) CB10.2Functional Assay

Data sourced from Hadcock et al., 2010.[1]

Table 2: In Vitro Potency of CP-55,940 at the CB1 Receptor.

ParameterReceptorValue (nM)Assay Type
Functional Agonism (EC50) CB127.3[35S]GTPγS Binding

This value represents the concentration of agonist that produces 50% of the maximal response in the GTPγ[35S] binding assay.

Experimental Protocol: GTPγ[35S] Binding Assay for this compound

This protocol is designed to determine the inhibitory potency (IC50 or Ki) of this compound on agonist-stimulated [35S]GTPγS binding to human CB1 receptors.

Materials and Reagents:

  • Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • CP-55,940 (or another suitable CB1 agonist)

  • [35S]GTPγS (specific activity >1000 Ci/mmol)

  • Guanosine 5'-diphosphate (GDP)

  • Guanosine 5'-O-(3-thiotriphosphate) (unlabeled GTPγS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA)

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 500 mM NaCl, 0.1% BSA

  • 96-well microplates

  • GF/C filter plates

  • Scintillation fluid

  • Microplate scintillation counter

  • Cell harvester (optional, for filtration)

Procedure:

  • Membrane Preparation:

    • Thaw cryopreserved CB1 receptor-expressing cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes in assay buffer to a final concentration that yields an adequate signal-to-noise ratio (typically 5-20 µg of protein per well).

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to achieve a range of concentrations for the inhibition curve.

    • Prepare a stock solution of the CB1 agonist (e.g., CP-55,940) and dilute it in assay buffer to a concentration that elicits a submaximal but robust stimulation of [35S]GTPγS binding (typically around its EC80).

  • Assay Setup (for determining antagonist activity):

    • To each well of a 96-well microplate, add the following in order:

      • 50 µL of assay buffer (for total and agonist-stimulated binding) or 10 µM unlabeled GTPγS (for non-specific binding).

      • 25 µL of the appropriate dilution of this compound or vehicle.

      • 25 µL of the CB1 agonist (e.g., CP-55,940 at its EC80 concentration) or vehicle (for basal binding).

    • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of the Binding Reaction:

    • Prepare a solution containing [35S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration 10-30 µM) in assay buffer.

    • Add 100 µL of the [35S]GTPγS/GDP solution to each well to initiate the reaction. The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester or a vacuum manifold.

    • Quickly wash the filters three times with 200 µL of ice-cold wash buffer per well.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Seal the plate and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Total Agonist-Stimulated Binding: Counts in the presence of the agonist.

    • Non-Specific Binding (NSB): Counts in the presence of 10 µM unlabeled GTPγS.

    • Specific Binding: Total Agonist-Stimulated Binding - NSB.

  • Determine the Inhibitory Potency of Otenabant:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve with variable slope to determine the IC50 value (the concentration of otenabant that inhibits 50% of the agonist-stimulated specific binding).

    • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([Agonist] / EC50 of Agonist))

Logical Relationship of Assay Components

The following diagram illustrates the interplay of the key components in the GTPγ[35S] binding assay in the presence of an agonist and an antagonist.

Assay_Components cluster_receptor CB1 Receptor Complex cluster_ligands Ligands cluster_nucleotides Guanine Nucleotides CB1R CB1 Receptor G_protein Gαi/o-GDP CB1R->G_protein Coupled CB1R->G_protein Promotes GDP/GTP Exchange GTPgS [35S]GTPγS G_protein->GTPgS Binds GDP GDP G_protein->GDP Releases Agonist Agonist (e.g., CP-55,940) Agonist->CB1R Binds & Activates Antagonist Otenabant Antagonist->CB1R Binds & Blocks G_protein_active Gαi/o-[35S]GTPγS (Active/Measured) GTPgS->G_protein_active Forms

Interaction of Components in the GTPγ[35S] Assay.

References

Oral Administration of Otenabant Hydrochloride in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] As an orally active compound, it has been investigated for its therapeutic potential in metabolic disorders, particularly obesity, due to its ability to reduce food intake and increase energy expenditure.[1][3][4] These application notes and protocols provide a comprehensive guide for the oral administration of otenabant hydrochloride in rat models, covering pharmacokinetic profiles, pharmacodynamic effects, and detailed experimental procedures.

Data Presentation

Pharmacokinetic Parameters of Otenabant (CP-945,598) in Sprague-Dawley Rats

The following tables summarize the key pharmacokinetic parameters of otenabant (CP-945,598) and its major metabolite, M1 (N-desethyl metabolite), in the serum of male and female Sprague-Dawley rats following a single oral administration of 30 mg/kg.[1]

Table 1: Pharmacokinetic Parameters of Otenabant (CP-945,598) in Male Sprague-Dawley Rats [1]

ParameterValueUnit
Dose 30mg/kg
Cmax 1456ng/mL
Tmax 1.3h
3.6h

Table 2: Pharmacokinetic Parameters of Otenabant (CP-945,598) in Female Sprague-Dawley Rats [1]

ParameterValueUnit
Dose 30mg/kg
Cmax 2670ng/mL
Tmax 2.8h
5.0h

Table 3: Pharmacokinetic Parameters of M1 Metabolite in Male Sprague-Dawley Rats [1]

ParameterValueUnit
Cmax 3853ng/mL
Tmax 2.0h
6.4h

Table 4: Pharmacokinetic Parameters of M1 Metabolite in Female Sprague-Dawley Rats [1]

ParameterValueUnit
Cmax 4663ng/mL
Tmax 11.3h
4.7h

Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; t½: Elimination half-life.

Signaling Pathway

This compound acts as an antagonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its active state, the CB1 receptor typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) to the CB1 receptor, otenabant prevents this signaling cascade.

CB1_Antagonist_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi_o Gi/o Protein CB1->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Otenabant Otenabant HCl Otenabant->CB1 Antagonizes Endocannabinoid Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoid->CB1 Activates Gi_o->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: this compound antagonism of the CB1 receptor signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a homogenous suspension of this compound suitable for oral gavage in rats.

Materials:

  • This compound powder

  • 0.5% (w/v) Methylcellulose (B11928114) or Carboxymethylcellulose sodium (CMC-Na) solution

  • Distilled water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and graduated cylinders

Procedure:

  • Vehicle Preparation: Prepare a 0.5% methylcellulose or CMC-Na solution by slowly adding the required amount of powder to distilled water while stirring continuously with a magnetic stirrer until fully dissolved.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Suspension Preparation:

    • For a small volume, place the weighed this compound in a mortar.

    • Add a small volume of the 0.5% methylcellulose or CMC-Na solution to the powder and triturate with the pestle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while continuously mixing to ensure a homogenous suspension.

    • Alternatively, for larger volumes, a homogenizer can be used to ensure uniform particle distribution.

  • Final Concentration: Transfer the suspension to a volumetric flask and add the vehicle to the final desired volume to achieve the target concentration (e.g., for a 30 mg/kg dose in a rat receiving 5 mL/kg, the concentration would be 6 mg/mL).

  • Storage: Store the suspension at 2-8°C and protect from light. It is recommended to use the suspension immediately after preparation for optimal results.[2] Shake well before each use to ensure homogeneity.

Protocol 2: Oral Administration of this compound by Gavage

Objective: To accurately administer a prepared dose of this compound to rats via oral gavage.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)

  • Syringes (1-5 mL, depending on the dosing volume)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Acclimatize the rats to handling prior to the experiment to minimize stress.

    • Weigh each rat accurately on the day of dosing to calculate the precise volume to be administered.

    • Gently but firmly restrain the rat, holding its head and body in a vertical position to straighten the path to the esophagus.

  • Gavage Needle Preparation:

    • Attach the gavage needle to a syringe filled with the correct volume of the this compound suspension.

    • Ensure there are no air bubbles in the syringe.

  • Gavage Procedure:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the rat's mouth.

    • Advance the needle over the tongue into the pharynx. The rat should swallow as the needle enters the esophagus.

    • Do not force the needle; if resistance is met, withdraw and re-insert.

    • Advance the needle to the pre-measured depth (from the tip of the nose to the last rib).

    • Slowly administer the suspension.

  • Post-Administration Monitoring:

    • Gently remove the gavage needle.

    • Return the rat to its home cage and monitor for any signs of distress, such as labored breathing or fluid coming from the nose, for at least 10-15 minutes.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Weigh Rat B Calculate Dose Volume A->B C Prepare Otenabant Suspension D Fill Syringe C->D E Restrain Rat D->E F Insert Gavage Needle E->F G Administer Suspension F->G H Withdraw Needle G->H I Return to Cage H->I J Monitor for Distress I->J

Caption: Experimental workflow for the oral administration of otenabant by gavage in rats.

Protocol 3: Assessment of Anorectic Effects

Objective: To evaluate the effect of orally administered this compound on food intake in rats.

Materials:

  • Individually housed rats

  • Standard rodent chow

  • Metabolic cages or cages with specialized food hoppers that allow for precise measurement of food consumption

  • Prepared this compound suspension and vehicle control

Procedure:

  • Acclimation: Individually house the rats and acclimate them to the experimental cages and feeding conditions for at least 3-5 days.

  • Baseline Measurement: Measure and record daily food intake and body weight for each rat for at least 3 days prior to the start of the treatment to establish a stable baseline.

  • Dosing:

    • On the day of the experiment, administer the prepared this compound suspension or vehicle control orally at a consistent time each day (e.g., 1 hour before the dark cycle begins).

    • Randomly assign rats to treatment groups (e.g., vehicle, otenabant at different doses).

  • Data Collection:

    • Measure food intake at various time points after dosing (e.g., 2, 4, 8, and 24 hours).

    • Continue to measure daily food intake and body weight for the duration of the study (e.g., 7-14 days for chronic studies).

  • Data Analysis:

    • Calculate the change in food intake and body weight from baseline for each rat.

    • Compare the effects of different doses of otenabant to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Conclusion

These application notes and protocols provide a framework for conducting studies on the oral administration of this compound in rats. The provided pharmacokinetic data offers a quantitative basis for dose selection and interpretation of experimental results. Adherence to the detailed protocols for formulation and administration will ensure the accuracy and reproducibility of in vivo studies investigating the pharmacodynamic effects of this selective CB1 receptor antagonist.

References

Application Notes and Protocols: Otenabant Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of otenabant (B1677804) hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). Otenabant hydrochloride is a potent and selective cannabinoid receptor 1 (CB1) antagonist, and these protocols are designed to ensure accurate and reproducible experimental results.

Compound Information

This compound, also known as CP-945,598 hydrochloride, is a key tool for investigating the endocannabinoid system. Proper handling and solution preparation are critical for its effective use in research.

PropertyValueCitation(s)
Synonyms CP-945,598 Hydrochloride, CP 945598[1][2]
CAS Number 686347-12-6[1][2]
Molecular Formula C25H25Cl2N7O.HCl[2]
Molecular Weight 546.88 g/mol [1][2]
Mechanism of Action Potent and selective CB1 receptor antagonist.[1][2][3]
Storage (Solid) -20°C for up to 3 years.[2]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month.[2]

Solubility in DMSO

The solubility of this compound in DMSO is a critical factor for preparing stock solutions. It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]

SolventSolubilityNotesCitation(s)
DMSO ≥ 1 mg/mL (1.82 mM)Moisture-absorbing DMSO can decrease solubility; use fresh DMSO.[2]
DMSO 5 mg/mL (9.14 mM)Warming may be required to achieve this concentration.[4]
Water Insoluble-[2][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • (Optional) Water bath or heat block

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 5.47 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) can aid in dissolution.[4] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Preparation Workflow A Equilibrate Otenabant Hydrochloride to Room Temp. B Weigh 5.47 mg of This compound A->B Prevent Condensation C Add 1 mL of Anhydrous DMSO B->C Transfer to Sterile Tube D Vortex to Dissolve (Warm if Necessary) C->D Ensure Complete Dissolution E Aliquot into Single-Use Vials D->E Avoid Repeated Freeze-Thaw F Store at -80°C (Long-term) or -20°C (Short-term) E->F Maintain Stability

Workflow for this compound Stock Solution Preparation.

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR).[1][5] The binding of an agonist to the CB1 receptor typically leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein (MAP) kinase.[5] As an antagonist, otenabant blocks these downstream signaling events. The endocannabinoid system's overactivity is associated with obesity and metabolic syndrome.[6] By blocking the CB1 receptor, otenabant can reverse these effects. Blockade of the CB1 receptor has been shown to improve glycemic control through the hepatic Sirt1/mTORC2/Akt pathway and increase fatty acid oxidation via LKB1/AMPK signaling.[6]

The diagram below illustrates the signaling pathway affected by this compound.

G cluster_pathway CB1 Receptor Signaling Pathway CB1R CB1 Receptor (GPCR) G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAP Kinase G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Agonist Endocannabinoid Agonist Agonist->CB1R Activates Otenabant This compound (Antagonist) Otenabant->CB1R Blocks

This compound's Antagonistic Effect on the CB1 Receptor Signaling Pathway.

References

Application Notes and Protocols for Otenabant Hydrochloride in Metabolic Syndrome Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (CP-945,598) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1R).[1][2] The endocannabinoid system is a key regulator of appetite, energy balance, and lipid metabolism.[3][4] In conditions of metabolic syndrome, this system is often overactive. Otenabant hydrochloride offers a valuable tool for in vivo research into the metabolic syndrome by blocking the CB1R, thereby mitigating the downstream effects of its overactivation. These application notes provide detailed protocols for utilizing this compound in a diet-induced obesity (DIO) mouse model of metabolic syndrome.

Mechanism of Action

This compound acts as a competitive antagonist at the CB1 receptor, which is a G-protein coupled receptor. By blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol), otenabant inhibits downstream signaling pathways that promote lipogenesis and insulin (B600854) resistance.[5] In metabolic tissues such as the liver, this antagonism leads to a reduction in the expression of key lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c), fatty acid synthase (FASN), and acetyl-CoA carboxylase (Acaca).[3] This ultimately results in reduced hepatic steatosis and improved glucose metabolism.

cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Endocannabinoids Endocannabinoids (e.g., Anandamide) Endocannabinoids->CB1R Activates Otenabant Otenabant Hydrochloride Otenabant->CB1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA Activity cAMP->PKA Activates SREBP1c ↓ SREBP-1c Expression/Activity PKA->SREBP1c Regulates Lipogenic_Genes ↓ Lipogenic Gene Expression (FASN, Acaca) SREBP1c->Lipogenic_Genes Induces Lipogenesis ↓ Hepatic Lipogenesis Lipogenic_Genes->Lipogenesis Leads to

CB1R Signaling Pathway and Otenabant Inhibition

Quantitative Data Summary

The following table summarizes the reported effects of this compound and other CB1 receptor antagonists in diet-induced obese (DIO) mice.

ParameterTreatment GroupDosageDurationResultReference
Body Weight Otenabant HCl10 mg/kg/day, p.o.10 days9% vehicle-adjusted weight loss[2]
RTI10927691 mg/kg/day28 days~9% difference in body weight vs. HFD controls[3]
Fasting Blood Glucose RTI10927690.1 & 1 mg/kg/day28 daysSignificantly lower than HFD controls[3]
Glucose Tolerance (oGTT) RTI10927690.1 & 1 mg/kg/day28 daysStatistically significant improvement in AUC[3]
Hepatic Triglycerides RTI10927690.1, 0.3, 1 mg/kg/day28 daysDose-dependent reduction[3]
Hepatic Steatosis (Oil Red O) RTI10927690.1, 0.3, 1 mg/kg/day28 daysDose-dependent improvement[3]
Plasma ALT RTI10927690.1, 0.3, 1 mg/kg/day28 daysSignificantly reduced compared to HFD controls[3]
Plasma AST RTI10927690.1, 0.3, 1 mg/kg/day28 daysSignificantly reduced compared to HFD controls[3]
Hepatic Gene Expression
Srebf1RTI10927691 mg/kg/day28 daysReduced expression[3]
Srebf2RTI10927691 mg/kg/day28 daysReduced expression[3]
FasnRTI10927691 mg/kg/day28 daysReduced expression[3]
AcacaRTI10927691 mg/kg/day28 daysReduced expression[3]

Experimental Protocols

I. Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of metabolic syndrome in mice through a high-fat diet.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Animal caging with enrichment

  • Animal scale

Procedure:

  • Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.

  • Randomize mice into two groups: Control and High-Fat Diet (HFD).

  • House mice individually or in small groups and maintain a 12-hour light/dark cycle.

  • Provide the Control group with the standard chow diet.

  • Provide the HFD group with the high-fat diet.

  • Monitor body weight and food intake weekly for 12-16 weeks.

  • Mice on the HFD are considered obese and exhibiting signs of metabolic syndrome when their body weight is significantly higher than the control group.

II. This compound Formulation and Administration

This protocol details the preparation and oral administration of this compound.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) or 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Oral gavage needles (20-22 gauge for mice)

  • Syringes (1 mL)

Procedure:

  • Formulation: a. Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. b. Weigh the this compound powder. c. Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water). d. Gradually add the this compound powder to the vehicle while triturating with a mortar and pestle or using a homogenizer to create a fine, uniform suspension. e. Stir the suspension continuously with a magnetic stirrer during dosing to ensure homogeneity.[2]

  • Oral Gavage Administration: a. Weigh each mouse to determine the precise volume of the suspension to be administered. b. Gently restrain the mouse. c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib). d. Attach the gavage needle to the syringe containing the otenabant suspension. e. Gently insert the gavage needle into the esophagus and deliver the suspension directly into the stomach. f. Return the mouse to its cage and monitor for any signs of distress.

III. Oral Glucose Tolerance Test (OGTT)

This protocol assesses the effect of this compound on glucose metabolism.

Materials:

  • Fasted mice (4-6 hours)

  • Glucose solution (2 g/kg body weight, sterile)

  • Glucometer and test strips

  • Lancets or tail-snip equipment

  • Timer

Procedure:

  • Fast mice for 4-6 hours with free access to water.

  • Record the baseline blood glucose level (t=0) from a tail blood sample.

  • Administer the glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.

IV. Assessment of Hepatic Steatosis (Oil Red O Staining)

This protocol visualizes lipid accumulation in the liver.

Materials:

  • Fresh or frozen liver tissue samples

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • 10% Formalin

  • Propylene (B89431) glycol

  • Oil Red O staining solution

  • Mayer's Hematoxylin

  • Aqueous mounting medium

  • Microscope

Procedure:

  • Embed fresh liver tissue in OCT compound and flash-freeze, or use previously frozen tissue.

  • Cut 8-10 µm thick sections using a cryostat and mount on microscope slides.

  • Air dry the sections for at least 30 minutes.

  • Fix the sections in 10% formalin for 10 minutes.

  • Rinse with distilled water.

  • Incubate in propylene glycol for 2-5 minutes.

  • Stain with Oil Red O solution for 10-15 minutes at 60°C or room temperature, depending on the specific protocol.[6]

  • Differentiate in 85% propylene glycol for 1 minute.

  • Rinse with distilled water.

  • Counterstain with Mayer's Hematoxylin for 30-60 seconds.

  • Rinse with tap water.

  • Mount with an aqueous mounting medium.

  • Visualize under a microscope. Lipid droplets will appear red, and nuclei will be blue.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis DIO_Model 1. Diet-Induced Obesity Model (12-16 weeks High-Fat Diet) Drug_Prep 2. Otenabant HCl Formulation (e.g., 0.5% Methylcellulose) Dosing 3. Daily Oral Gavage (e.g., 10 mg/kg) Drug_Prep->Dosing OGTT 4. Oral Glucose Tolerance Test Dosing->OGTT Tissue_Collection 5. Tissue Collection (Liver, Adipose, Blood) OGTT->Tissue_Collection Steatosis_Analysis 6. Hepatic Steatosis Analysis (Oil Red O Staining) Tissue_Collection->Steatosis_Analysis Gene_Expression 7. Gene Expression Analysis (qRT-PCR) Tissue_Collection->Gene_Expression

In Vivo Experimental Workflow

References

Application Notes and Protocols for Locomotor Activity Testing with Otenabant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (also known as CP-945,598) is a potent and selective antagonist/inverse agonist of the Cannabinoid Receptor Type 1 (CB1).[1] The CB1 receptor is a key component of the endocannabinoid system, which is involved in regulating a wide array of physiological processes, including appetite, pain sensation, mood, and memory. CB1 receptors are densely expressed in the central nervous system, particularly in areas associated with motor control such as the basal ganglia and cerebellum.

As a CB1 receptor inverse agonist, otenabant not only blocks the effects of cannabinoid agonists but can also inhibit the basal signaling activity of the receptor. This activity profile has led to its investigation for various therapeutic applications. One of the fundamental preclinical assessments for compounds acting on the central nervous system is the evaluation of their effects on spontaneous locomotor activity. Such studies are crucial for understanding the compound's neurological and behavioral profile, including potential stimulatory, sedative, or anxiogenic effects.

These application notes provide a comprehensive overview and detailed protocols for assessing the impact of otenabant hydrochloride on locomotor activity in rodent models, a critical step in the preclinical evaluation of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by binding to the CB1 receptor. This binding prevents endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous cannabinoid agonists from activating the receptor. As an inverse agonist, otenabant can also reduce the constitutive activity of the CB1 receptor, leading to effects opposite to those of CB1 agonists.

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. It can also modulate ion channels and activate other signaling cascades like the mitogen-activated protein kinase (MAPK) pathway. By antagonizing and inversely agonising the CB1 receptor, otenabant can influence these downstream signaling events, which in turn affects neuronal excitability and neurotransmitter release, ultimately manifesting in behavioral changes, including alterations in locomotor activity.

cluster_0 Presynaptic Neuron cluster_1 Cellular Response Otenabant Otenabant HCl CB1R CB1 Receptor Otenabant->CB1R Binds & Inhibits G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Neuronal_Activity Modulation of Neuronal Excitability cAMP->Neuronal_Activity Regulates Locomotor_Activity Altered Locomotor Activity Neuronal_Activity->Locomotor_Activity Leads to cluster_workflow Experimental Workflow acclimation Animal Acclimation (≥ 1 week housing, ≥ 60 min to room) dosing Drug Administration (Otenabant HCl or Vehicle) acclimation->dosing pretreatment Pre-treatment Period (30-60 min) dosing->pretreatment open_field Open-Field Test (15-30 min) pretreatment->open_field data_collection Data Collection (Automated/Video Tracking) open_field->data_collection data_analysis Data Analysis (ANOVA, Post-hoc tests) data_collection->data_analysis

References

Application Notes and Protocols: Measuring Energy Expenditure After Otenabant Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenabant (B1677804) hydrochloride (formerly CP-945,598) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1] The endocannabinoid system is a key regulator of energy balance, and its overactivation is associated with obesity and metabolic disorders.[2] CB1 receptor antagonists like otenabant have been investigated for their therapeutic potential in treating obesity due to their ability to reduce food intake and increase energy expenditure.[1][3] Preclinical studies have demonstrated that otenabant acutely stimulates energy expenditure and promotes a metabolic shift towards increased fat oxidation.[1][4][5]

These application notes provide a detailed overview of the methodologies used to measure the effects of otenabant hydrochloride on energy expenditure, with a focus on indirect calorimetry in preclinical rodent models.

Mechanism of Action: CB1 Receptor Antagonism and Energy Expenditure

This compound exerts its effects by blocking the CB1 receptor, which is predominantly expressed in the brain but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle. The antagonism of CB1 receptors in the hypothalamus is believed to contribute to increased energy expenditure.[6] By blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol), otenabant disrupts the signaling pathways that normally promote energy storage and suppress metabolism. This leads to an increase in thermogenesis, particularly in brown adipose tissue (BAT), and a shift in substrate utilization from carbohydrates to fats.[6]

Signaling Pathway of CB1 Receptor Antagonism

CB1_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron / Adipocyte Endocannabinoids Endocannabinoids CB1R CB1 Receptor Endocannabinoids->CB1R Activates AC Adenylyl Cyclase CB1R->AC Inhibits Otenabant Otenabant Otenabant->CB1R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Metabolic_Effects Increased Lipolysis & Energy Expenditure PKA->Metabolic_Effects Leads to

Caption: CB1 Receptor Antagonism by Otenabant.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound and other CB1 receptor antagonists on body weight and energy expenditure parameters.

Table 1: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice

Treatment GroupDose (mg/kg, p.o.)DurationChange in Body Weight (Vehicle Adjusted)Reference
Otenabant HCl1010 days-9%[1][4][5]
Vehicle-10 days-[1][4][5]

Table 2: Illustrative Effects of CB1 Receptor Antagonists on Energy Expenditure in Rodents *

ParameterTreatment GroupDose (mg/kg)Acute Change vs. VehicleReference
O₂ Consumption Rimonabant (B1662492)3+18%[7]
Rimonabant10+49%[7]
Energy Expenditure Otenabant HClNot SpecifiedAcutely Stimulated[1][4][5]
Rimonabant10Increased[8]
Respiratory Quotient (RQ) Otenabant HClNot SpecifiedDecreased[1][4][5]
RimonabantNot SpecifiedNo Significant Change[7]

*Specific quantitative data for otenabant on O₂ consumption and RQ were not publicly available. Data from the CB1 antagonist rimonabant are provided for illustrative purposes.

Experimental Protocols

Protocol 1: Measurement of Energy Expenditure in Mice using Indirect Calorimetry

This protocol describes the use of an open-circuit indirect calorimeter to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), and energy expenditure (Heat) in mice treated with this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet)

  • Indirect calorimetry system (e.g., TSE PhenoMaster/LabMaster, Columbus Instruments Oxymax/CLAMS)

  • Metabolic cages with food and water dispensers

  • Analytical balance

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Acclimatization Acclimatize DIO mice to single housing and diet Habituation Habituate mice to metabolic cages (24-48h) Acclimatization->Habituation Baseline Record baseline energy expenditure data (24h) Habituation->Baseline Dosing Administer Otenabant HCl or Vehicle (p.o.) Baseline->Dosing Data_Collection Continuous data collection: VO₂, VCO₂, Activity (24-72h) Dosing->Data_Collection Calculation Calculate RER and Energy Expenditure Data_Collection->Calculation Normalization Normalize data to body weight or lean mass Calculation->Normalization Statistics Statistical analysis (e.g., ANOVA, t-test) Normalization->Statistics

Caption: Workflow for Indirect Calorimetry Study.

Procedure:

  • Animal Acclimatization: Individually house DIO mice and allow them to acclimatize for at least one week before the study.

  • System Calibration: Calibrate the gas analyzers and flow rates of the indirect calorimetry system according to the manufacturer's instructions.[9]

  • Habituation: Place the mice in the metabolic cages for a 24-48 hour habituation period to minimize stress-induced artifacts in the data.[10] Food and water are available ad libitum.

  • Baseline Measurement: Record baseline data for VO₂, VCO₂, and physical activity for 24 hours prior to treatment.

  • Compound Preparation and Administration: Prepare a suspension of this compound in the chosen vehicle. Administer the designated dose (e.g., 10 mg/kg) or vehicle via oral gavage (p.o.).[5]

  • Data Collection: Immediately after dosing, begin continuous data collection for a period of 24 to 72 hours. Measurements are typically taken at intervals of 15-30 minutes.[10]

  • Data Analysis:

    • Calculate the Respiratory Exchange Ratio (RER) using the formula: RER = VCO₂ / VO₂. An RER value approaching 0.7 indicates primarily fat oxidation, while a value of 1.0 indicates carbohydrate oxidation.[2]

    • Calculate Energy Expenditure (Heat) using the Weir equation or a similar formula provided by the system software (e.g., Heat (kcal/hr) = (3.815 + 1.232 x RER) x VO₂).

    • Normalize energy expenditure data to body weight or lean body mass to account for differences in animal size.

    • Perform statistical analysis to compare the treatment group to the vehicle control group.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers investigating the effects of this compound on energy expenditure. Accurate and consistent measurement of metabolic parameters using techniques like indirect calorimetry is crucial for understanding the therapeutic potential of CB1 receptor antagonists in the context of obesity and metabolic diseases. The provided diagrams and data tables serve as valuable resources for experimental design and data interpretation in this area of research.

References

Application Notes and Protocols for Studying Anorectic Activity Using Otenabant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing otenabant (B1677804) hydrochloride (formerly known as CP-945,598), a potent and selective cannabinoid CB1 receptor antagonist, to investigate anorectic activity in preclinical research.

Introduction

Otenabant hydrochloride is a valuable pharmacological tool for studying the role of the endocannabinoid system in the regulation of appetite and energy balance. As a selective antagonist of the cannabinoid CB1 receptor, otenabant blocks the signaling of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), which are known to stimulate food intake.[1][2] Preclinical studies have demonstrated that otenabant exhibits dose-dependent anorectic activity, leading to reductions in food intake and body weight in rodent models.[1][2] These properties make it a key compound for investigating the therapeutic potential of CB1 receptor antagonism for obesity and related metabolic disorders.

Mechanism of Action

Otenabant is a competitive antagonist of the CB1 receptor, meaning it binds to the receptor at the same site as endogenous agonists but does not activate it. This binding prevents the agonists from exerting their effects. The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this activation, otenabant prevents the downstream signaling cascades that promote appetite and energy storage.[1][3][4]

Data Presentation

The anorectic effects of this compound have been quantified in various preclinical models. The following tables summarize the dose-dependent effects of otenabant on food intake and body weight in rodents.

Table 1: Effect of this compound on Acute Food Intake in Rodents

Animal ModelDosing RouteDose (mg/kg)Time Point% Inhibition of Food Intake (vs. Vehicle)Reference
Fasted RatsOral (p.o.)12 hoursData Not Available in AbstractHadcock et al., 2010
Fasted RatsOral (p.o.)32 hoursSignificant Inhibition[2]
Fasted RatsOral (p.o.)102 hoursDose-dependent Inhibition[1][2]
Nocturnal Feeding MiceOral (p.o.)14 hoursData Not Available in AbstractHadcock et al., 2010
Nocturnal Feeding MiceOral (p.o.)34 hoursDose-dependent Inhibition[1][2]
Nocturnal Feeding MiceOral (p.o.)104 hoursSignificant Inhibition[2]

Note: Specific quantitative values for percentage inhibition of food intake were not available in the abstracts reviewed. The full publication "In vitro and in vivo pharmacology of CP-945,598, a potent and selective cannabinoid CB(1) receptor antagonist for the management of obesity" by Hadcock et al. (2010) should be consulted for detailed data.

Table 2: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice

Animal ModelDosing RouteDose (mg/kg/day)Treatment Duration% Vehicle-Adjusted Body Weight LossReference
DIO MiceOral (p.o.)1010 days9%[1][2]

Experimental Protocols

Detailed methodologies for key experiments to assess the anorectic activity of this compound are provided below.

Protocol 1: Acute Food Intake Study in Fasted Rodents

Objective: To evaluate the acute anorectic effect of this compound in a model of hyperphagia induced by fasting.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Adult male Sprague-Dawley rats or C57BL/6 mice

  • Standard laboratory chow

  • Metabolic cages for individual housing and food intake measurement

  • Oral gavage needles

Procedure:

  • Acclimation: Individually house animals in metabolic cages for at least 3 days to acclimate to the environment and measurement procedures.

  • Fasting: Fast the animals for 18-24 hours with free access to water.

  • Dosing: Prepare fresh formulations of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg). Administer the assigned dose or vehicle via oral gavage.

  • Re-feeding: 30-60 minutes post-dosing, provide a pre-weighed amount of standard laboratory chow.

  • Food Intake Measurement: Measure the amount of food consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each animal. Express the data as mean ± SEM for each treatment group. Analyze for statistical significance using an appropriate test (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Chronic Body Weight Study in Diet-Induced Obese (DIO) Mice

Objective: To assess the long-term effect of this compound on body weight in a model of obesity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Male C57BL/6 mice

  • High-fat diet (HFD; e.g., 45-60% kcal from fat)

  • Standard laboratory chow

  • Animal scale

  • Oral gavage needles

Procedure:

  • Obesity Induction: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard diet.

  • Group Allocation: Randomize the obese mice into treatment groups (e.g., vehicle, otenabant 10 mg/kg).

  • Dosing: Administer the assigned dose or vehicle daily via oral gavage at the same time each day for the duration of the study (e.g., 10 days).

  • Body Weight and Food Intake Monitoring: Record the body weight and food intake of each animal daily before dosing.

  • Data Analysis: Calculate the change in body weight from baseline for each animal. Express the data as mean ± SEM for each treatment group. Analyze for statistical significance using an appropriate statistical method (e.g., repeated measures ANOVA).

Visualizations

Signaling Pathway

G CB1 Receptor Antagonism by Otenabant cluster_intracellular Intracellular cluster_effects Physiological Effects CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates Otenabant Otenabant Otenabant->CB1R Blocks ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression Regulates Reduced_Appetite Reduced Appetite Weight_Loss Weight Loss

Caption: Otenabant blocks endocannabinoid-mediated CB1 receptor signaling.

Experimental Workflow

G Workflow for Anorectic Activity Study start Start acclimation Animal Acclimation (3-7 days) start->acclimation model_induction Disease Model Induction (e.g., Fasting or High-Fat Diet) acclimation->model_induction randomization Randomization into Treatment Groups model_induction->randomization dosing Drug Administration (Otenabant or Vehicle) randomization->dosing measurements Data Collection (Food Intake, Body Weight) dosing->measurements analysis Statistical Analysis measurements->analysis end End analysis->end

Caption: A typical experimental workflow for preclinical anorectic studies.

References

Troubleshooting & Optimization

otenabant hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of otenabant (B1677804) hydrochloride. The information is designed to assist researchers in overcoming common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving otenabant hydrochloride in aqueous buffers for my in vitro assays. What is its aqueous solubility?

A1: this compound is practically insoluble in water and aqueous buffers at physiological pH.[1] This is a known characteristic of the compound and a primary challenge in its experimental use. Direct dissolution in aqueous media is not recommended and is likely to result in suspension rather than a true solution.

Q2: What solvents are recommended for preparing stock solutions of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] It is important to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact solubility.[4] For best results, sonication or gentle warming may be used to aid dissolution.[5]

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. To mitigate this, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible while maintaining the solubility of this compound. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell-based assays.

  • Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-80, in the final aqueous medium can help to maintain the solubility of the compound.

  • Co-solvents: For certain applications, a co-solvent system may be necessary. Formulations involving polyethylene (B3416737) glycol (PEG) have been used.[5]

  • Preparation Method: Add the DMSO stock solution to the aqueous buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion.

Q4: I need to prepare this compound for in vivo administration. What formulation strategies can I use?

A4: Due to its poor aqueous solubility, this compound is typically administered in vivo as a suspension. A common and effective method is to use a vehicle containing methylcellulose (B11928114). For example, a homogeneous suspension can be prepared in 0.5% methylcellulose.[1][4] For oral administration, formulations containing a mixture of solvents and surfactants have also been described. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] Another approach involves using 10% DMSO in corn oil.[5] When preparing suspensions, it is crucial to ensure a uniform particle size distribution for consistent dosing.

Q5: Are there more advanced techniques to improve the solubility of this compound for formulation development?

A5: Yes, for more advanced formulation development, several techniques used for poorly water-soluble drugs can be explored. While specific data for this compound is limited in publicly available literature, the following are established methods:

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[6][7] This can enhance the dissolution rate and apparent solubility.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to improved dissolution velocity and saturation solubility.[8][9][10]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.[11][12][13][14][15] A formulation using 20% SBE-β-CD in saline with 10% DMSO has been reported to solubilize otenabant.[5]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound.

Table 1: Solubility in Common Solvents

SolventConcentrationNotesSource(s)
WaterInsoluble-[1]
EthanolInsoluble-[1]
DMSO1 mg/mL (1.82 mM)Use fresh, anhydrous DMSO.[4]
DMSO5 mg/mL (9.14 mM)Warmed[1]
DMSO100 mg/mL (195.92 mM)Requires sonication.[5]
4-Methylpyridine5 mg/mL-[4]

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentsAchieved ConcentrationApplicationSource(s)
0.5% Methylcellulose in water≥ 5 mg/mL (as a suspension)Oral Administration[4]
0.5% Methylcellulose16 mg/mL (as a suspension)In vivo[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3 mg/mL (clear solution)In vivo[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3 mg/mL (clear solution)In vivo[5]
10% DMSO, 90% Corn Oil≥ 3 mg/mL (clear solution)In vivo[5]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent system.[16][17][18]

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., physiological buffers of different pH) in a glass vial with a screw cap. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the samples to stand undisturbed for a period to allow the excess solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.

  • Sampling: Carefully collect an aliquot of the supernatant. It is critical not to disturb the solid material at the bottom. Filtration of the supernatant through a 0.22 µm filter is recommended to ensure no solid particles are carried over.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.

Protocol 2: Preparation of this compound Suspension for Oral Gavage

This protocol describes the preparation of a suspension suitable for in vivo oral administration in rodent models.[4]

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in purified water. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration (e.g., 10 mg/mL).

  • Suspension Formation: To form a uniform suspension, it is advisable to first create a paste. Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder and triturate until a smooth paste is formed.

  • Dilution: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the paste while continuously stirring or vortexing to ensure a homogeneous suspension.

  • Homogenization: For improved uniformity, the suspension can be further homogenized using a suitable laboratory homogenizer.

  • Storage and Use: Store the suspension at 2-8°C and protect it from light. It is recommended to use the suspension immediately after preparation for optimal results.[4] Always vortex the suspension thoroughly before each administration to ensure uniform dosing.

Visualizations

CB1 Receptor Signaling Pathway

This compound is a selective antagonist of the Cannabinoid Receptor 1 (CB1). The activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates several downstream signaling cascades. Otenabant blocks these effects.

CB1_Signaling_Pathway Ligand CB1 Agonist CB1R CB1 Receptor Ligand->CB1R Otenabant Otenabant HCl (Antagonist) Otenabant->CB1R G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates IonChannel Ion Channels (Ca²⁺↓, K⁺↑) G_protein->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Neurotransmitter Release ↓ IonChannel->Neurotransmitter

Caption: Simplified CB1 receptor signaling pathway blocked by otenabant.

Experimental Workflow for Solubility Enhancement

This diagram illustrates a logical workflow for addressing the solubility issues of a compound like this compound.

Solubility_Workflow Start Start: Poorly Soluble Compound (Otenabant HCl) Initial_Screen Initial Solubility Screen (Water, Buffers, DMSO) Start->Initial_Screen Soluble_DMSO Soluble in DMSO? Initial_Screen->Soluble_DMSO Insoluble Insoluble in Aqueous Media Initial_Screen->Insoluble Stock_Solution Prepare DMSO Stock Solution Soluble_DMSO->Stock_Solution Yes Troubleshoot Troubleshoot Formulation Soluble_DMSO->Troubleshoot No Dilution_Test Test Dilution in Aqueous Buffer Stock_Solution->Dilution_Test Precipitation Precipitation Occurs? Dilution_Test->Precipitation Use_In_Vitro Use for In Vitro Assay (Low % DMSO) Precipitation->Use_In_Vitro No Precipitation->Troubleshoot Yes Co_Solvent Co-solvent System (e.g., PEG, Ethanol) Troubleshoot->Co_Solvent Surfactant Add Surfactant (e.g., Tween-80) Troubleshoot->Surfactant Advanced Advanced Formulation (Solid Dispersion, Nanosuspension, Cyclodextrin Complexation) Troubleshoot->Advanced In_Vivo_Prep Prepare In Vivo Suspension (e.g., Methylcellulose) Troubleshoot->In_Vivo_Prep

Caption: Workflow for addressing solubility challenges of otenabant HCl.

References

Otenabant Hydrochloride Solution Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of otenabant (B1677804) hydrochloride in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My otenabant hydrochloride solution appears to be degrading. What are the common causes?

A1: Degradation of this compound in solution can be attributed to several factors, including:

  • Hydrolysis: Reaction with water can lead to the breakdown of the molecule. The rate of hydrolysis is often pH-dependent.

  • Oxidation: Exposure to oxygen can cause oxidative degradation. This can be accelerated by light, temperature, and the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[1]

  • Temperature: Elevated temperatures generally increase the rate of all chemical degradation reactions.

Q2: What are the initial signs of this compound degradation in my solution?

A2: Visual indicators of degradation can include a change in color, precipitation, or the appearance of cloudiness in the solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for confirmation.

Q3: How can I prepare a stock solution of this compound and how should it be stored?

A3: this compound is soluble in DMSO.[2][3][4] For a stock solution, dissolve the compound in fresh, anhydrous DMSO. It is recommended to prepare fresh solutions for each experiment.[5] If storage is necessary, aliquot the stock solution into single-use vials and store at -80°C for up to two years or -20°C for up to one year.[2] To prevent potency loss, some sources recommend limiting storage at -20°C to one month.[4] Avoid repeated freeze-thaw cycles.

Q4: Is this compound soluble in aqueous buffers?

A4: this compound is reported to be insoluble in water.[4] For in vivo studies, it is often formulated as a suspension in a vehicle like 0.5% methylcellulose, which should be used immediately after preparation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate forms in the solution upon storage. Poor solubility or compound degradation.Ensure the solvent is appropriate and the concentration is not above the solubility limit. For aqueous-based assays, consider the impact of buffer pH on solubility. Store solutions at the recommended temperature and protect from light.
Loss of compound activity in a biological assay. Chemical degradation of this compound.Prepare fresh solutions before each experiment. If using a stored stock solution, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity. Minimize exposure of the solution to light and elevated temperatures.
Inconsistent experimental results. Variable stability of the compound in the experimental medium.Standardize the solution preparation method. Evaluate the stability of this compound in your specific assay buffer and under the experimental conditions (e.g., temperature, incubation time). Consider the use of stabilizing excipients if degradation is confirmed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To assess the stability of this compound and quantify its degradation products using High-Performance Liquid Chromatography (HPLC). While a specific method for otenabant is not publicly available, the following is a general method adapted from similar compounds like rimonabant (B1662492).[6]

Materials:

  • This compound solution

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)

  • HPLC system with a UV or photodiode array (PDA) detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a suitable concentration (e.g., 10 µg/mL).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the injection volume (e.g., 10 µL).

    • Set the detector wavelength (e.g., 215 nm).

  • Data Analysis:

    • Integrate the peak areas of this compound and any degradation products.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product.

Data Summary

Table 1: Solubility and Recommended Storage of this compound
Solvent Solubility Recommended Storage of Stock Solution Reference
DMSOSoluble-80°C (up to 2 years) or -20°C (up to 1 year)[2]
WaterInsolubleNot applicable[4]
EthanolInsolubleNot applicable[4]
0.5% MethylcelluloseSuspensionUse immediately[3]
Table 2: General Strategies for Improving Drug Stability in Solution
Strategy Mechanism of Action Examples of Excipients Reference
pH Optimization Minimizes pH-dependent degradation pathways like hydrolysis.Buffers (e.g., citrate, phosphate)[7]
Antioxidants Inhibit oxidative degradation.Ascorbic acid, butylated hydroxytoluene (BHT)[8]
Chelating Agents Bind metal ions that can catalyze oxidation.Ethylenediaminetetraacetic acid (EDTA)[8]
Co-solvents Can improve solubility and reduce water activity.Propylene glycol, polyethylene (B3416737) glycol (PEG)[7][9]
Protection from Light Prevents photodegradation.Use of amber vials, packaging with light-protective over-wrap[8]

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Instability A Instability Observed (e.g., precipitation, loss of activity) B Verify Solution Preparation - Correct solvent (DMSO)? - Freshly prepared? - Stored correctly? A->B C Assess Experimental Conditions - Aqueous buffer pH? - Temperature exposure? - Light exposure? B->C D Analytical Confirmation (HPLC) - Quantify parent compound - Identify degradation products C->D D->B No Degradation E Implement Stabilization Strategy - Optimize pH - Add excipients (antioxidants, etc.) - Protect from light/heat D->E Degradation Confirmed F Re-evaluate Stability E->F

Caption: A troubleshooting workflow for identifying and addressing this compound instability in solution.

G cluster_1 Potential Degradation Pathways Otenabant This compound C25H25Cl2N7O.HCl Hydrolysis Hydrolytic Products Otenabant->Hydrolysis H2O, pH Oxidation Oxidative Products Otenabant->Oxidation O2, light, heat Photodegradation Photolytic Products Otenabant->Photodegradation UV/Vis light

Caption: Potential chemical degradation pathways for this compound in solution.

References

otenabant hydrochloride dose-response curve analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with otenabant (B1677804) hydrochloride (CP-945,598), a potent and selective cannabinoid CB1 receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of dose-response data to support your experimental design and data interpretation.

Dose-Response Curve Analysis

Otenabant hydrochloride has demonstrated dose-dependent effects in both preclinical and clinical studies. The following tables summarize the available quantitative data to aid in the analysis of its dose-response relationship.

Preclinical In Vitro Data: Receptor Binding and Functional Activity
ParameterValueSpeciesAssay TypeReference
Binding Affinity (Ki) 0.7 nMHuman CB1 ReceptorRadioligand Binding Assay[1][2][3]
2.8 nMRat CB1 ReceptorRadioligand Binding Assay[1]
7600 nM (7.6 µM)Human CB2 ReceptorRadioligand Binding Assay[1][2][3]
Functional Activity (Ki) 0.2 nMHuman CB1 ReceptorFunctional Assay[2][3]

Note: The high selectivity of otenabant for the CB1 receptor over the CB2 receptor is a key characteristic.

Preclinical In Vivo Data: Effects on Body Weight in Diet-Induced Obese (DIO) Mice
Dose (Oral)DurationEffectReference
10 mg/kg10 days9% vehicle-adjusted body weight loss[1][2][3]
Clinical Trial Data: Phase III Weight Loss Studies in Obese and Overweight Patients
Dose (Oral)DurationEffectNoteReference
10 mg/day1 yearDose-related mean percentage reduction from baseline body weightTrials were terminated early due to psychiatric adverse events.[4][5]
20 mg/day1 yearDose-related mean percentage reduction from baseline body weightTrials were terminated early due to psychiatric adverse events.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for key assays used in the characterization of this compound.

In Vitro: GTPγ[35S] Binding Assay for CB1 Receptor Antagonism

This assay measures the ability of an antagonist to block agonist-induced G-protein activation.

Materials:

  • Membranes from cells expressing the human CB1 receptor

  • [35S]GTPγS

  • CB1 receptor agonist (e.g., CP-55,940)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)

  • GDP

Procedure:

  • Incubate cell membranes with varying concentrations of this compound for a predetermined time (e.g., 15 minutes) at 30°C in the assay buffer containing GDP.

  • Add a fixed concentration of the CB1 receptor agonist (e.g., EC₈₀ concentration of CP-55,940).

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the filter-bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of this compound to determine the IC₅₀.

In Vivo: Weight Loss Study in Diet-Induced Obese (DIO) Mice

This protocol assesses the in vivo efficacy of this compound on body weight.

Animal Model:

  • Male C57BL/6J mice on a high-fat diet (e.g., 45-60% kcal from fat) for a minimum of 6 weeks to induce obesity.

Procedure:

  • House mice individually for accurate food and water intake measurements.

  • Record baseline body weight and food intake for several days to establish a stable baseline.

  • Randomize mice into treatment groups (e.g., vehicle control, this compound 10 mg/kg).

  • Prepare this compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose (B11928114) in water).

  • Administer the assigned treatment orally once daily, typically before the dark cycle when feeding is most active.

  • Record body weight and food intake daily.

  • Continue treatment for the designated study duration (e.g., 10 days).

  • Data Analysis: Calculate the daily and cumulative changes in body weight and food intake. Compare the otenabant-treated group to the vehicle-treated group.

Signaling Pathway and Experimental Workflow Diagrams

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates Otenabant Otenabant Hydrochloride Otenabant->CB1R Antagonizes Agonist Cannabinoid Agonist Agonist->CB1R Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP

Caption: CB1 Receptor Signaling Pathway Antagonized by Otenabant.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay GTPγS Functional Assay (Determine IC50/Ki) DIO_Model Diet-Induced Obese (DIO) Mouse Model Binding_Assay->DIO_Model Proceed to in vivo if potent and selective Dosing Oral Administration of Otenabant or Vehicle DIO_Model->Dosing Measurement Daily Body Weight and Food Intake Measurement Dosing->Measurement Analysis Dose-Response Analysis Measurement->Analysis

Caption: Experimental Workflow for this compound Evaluation.

Troubleshooting and FAQs

Q1: I am observing high variability in my in vitro GTPγ[35S] binding assay. What are the potential causes?

A1: High variability can stem from several factors:

  • Membrane Quality: Ensure the cell membranes expressing the CB1 receptor are of high quality and have been stored properly at -80°C. Repeated freeze-thaw cycles can degrade receptor activity.

  • Reagent Stability: [35S]GTPγS is sensitive to degradation. Use fresh aliquots and avoid repeated freeze-thawing. Ensure GDP is fully dissolved and at the correct concentration.

  • Assay Conditions: Inconsistent incubation times or temperatures can lead to variability. Use a calibrated incubator and a precise timer.

  • Pipetting Accuracy: Inaccurate pipetting, especially of potent compounds like otenabant, can significantly impact results. Use calibrated pipettes and proper technique.

  • Filter Washing: Inconsistent or inadequate washing of the filters can result in high background noise. Ensure a consistent and rapid washing procedure.

Q2: My in vivo study with this compound in mice is not showing a significant effect on body weight at the 10 mg/kg dose.

A2: Several factors could contribute to this observation:

  • Formulation Issues: this compound has low aqueous solubility. Ensure the compound is properly suspended before each administration. Sonication of the vehicle (e.g., 0.5% methylcellulose) can help create a uniform suspension.

  • Animal Strain and Age: The response to CB1 antagonists can vary between different mouse strains and with the age of the animals. The original studies often used specific strains like C57BL/6J.

  • Diet-Induced Obesity Model: The degree of obesity and the duration on the high-fat diet can influence the magnitude of the weight loss effect. Ensure your DIO model is well-established.

  • Route and Timing of Administration: Oral gavage technique is critical. Ensure the full dose is delivered to the stomach. Administering the compound just before the dark cycle is recommended as this is the primary feeding period for mice.

  • Acclimatization: Ensure mice are properly acclimatized to single housing and handling to minimize stress-induced changes in feeding and body weight.

Q3: Are there any known off-target effects of this compound that I should be aware of in my experiments?

A3: this compound is highly selective for the CB1 receptor, with a Ki for the CB2 receptor that is over 10,000-fold higher.[1] At typical in vitro and in vivo concentrations used to study CB1 receptor antagonism, significant off-target effects at the CB2 receptor are unlikely. However, as with any pharmacological agent, it is good practice to consider potential off-target effects, especially at very high concentrations. The development of otenabant was halted due to centrally-mediated psychiatric side effects, which are considered a class effect of centrally-acting CB1 receptor antagonists and not an off-target effect.[4]

Q4: What are the expected psychiatric adverse effects of this compound observed in clinical trials?

A4: The Phase III clinical trials for otenabant, along with other centrally-acting CB1 receptor antagonists, were terminated due to an increased incidence of psychiatric adverse events. These included anxiety, depression, and suicidal thoughts.[5] Researchers working with this compound in preclinical models that can assess mood and behavior should be aware of these potential effects.

Q5: How should I prepare this compound for in vivo oral administration?

A5: A common method for preparing this compound for oral gavage in rodents is to create a suspension in a vehicle like 0.5% methylcellulose in sterile water.[1] Due to its low solubility, it is crucial to ensure a homogenous suspension. This can be achieved by vortexing and/or sonicating the mixture before drawing it into the gavage needle. The suspension should be prepared fresh daily.

References

interpreting off-target effects of otenabant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with otenabant (B1677804) hydrochloride. The information is designed to help interpret potential off-target effects and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of otenabant hydrochloride?

A1: this compound is a potent and highly selective antagonist/inverse agonist of the Cannabinoid Receptor 1 (CB1).[1][2] Its high affinity for the CB1 receptor is the basis for its pharmacological effects.

Q2: What are the known "off-target" effects of this compound?

A2: The most significant "off-target" effects observed with CB1 receptor antagonists as a class, including otenabant, are centrally-mediated psychiatric adverse events such as anxiety and depression.[3][4] These are generally considered mechanism-based effects resulting from the blockade of CB1 receptors in the central nervous system, rather than binding to other unintended protein targets.[3] Preclinical data for otenabant indicates low affinity for the hERG channel, a common source of cardiac off-target effects.[1][2]

Q3: How selective is otenabant for the CB1 receptor over the CB2 receptor?

A3: Otenabant exhibits high selectivity for the CB1 receptor. It has been reported to have approximately 10,000-fold greater selectivity for the human CB1 receptor over the human CB2 receptor.[1][2]

Q4: My in-vivo rodent study with otenabant shows unexpected behavioral changes (e.g., anxiety-like behavior). Is this likely an off-target effect?

A4: While it's crucial to rule out other experimental variables, anxiety-like behaviors are a known potential consequence of CB1 receptor antagonism in the central nervous system. This is likely an on-target, mechanism-based effect rather than an interaction with an unrelated protein. Consider performing behavioral assays specifically designed to assess anxiety and compare your results with literature on other CB1 antagonists.

Q5: I'm observing a cellular phenotype that doesn't seem to be explained by CB1 antagonism. How can I investigate potential off-target binding?

A5: To investigate if the observed phenotype is due to binding to an unrelated target, a broad in-vitro kinase and receptor profiling screen is recommended. This will assess the binding of otenabant to a wide range of other proteins. If a high-affinity interaction with a different target is identified, further cellular experiments would be needed to confirm that this interaction is responsible for the observed phenotype.

Data Presentation

This compound Selectivity Profile
TargetBinding Affinity (Ki)SelectivityReference
Human CB1 Receptor0.7 nM-[1][2]
Human CB2 Receptor7.6 µM~10,000-fold vs. CB1[1][2]
hERG ChannelLow AffinityNot specified[1][2]
Common Adverse Effects of Clinical Stage CB1 Antagonists (e.g., Rimonabant, Taranabant)
System Organ ClassCommon Adverse Effects
PsychiatricDepression, Anxiety, Mood changes, Suicidal ideation
GastrointestinalNausea, Diarrhea, Vomiting
Nervous SystemDizziness, Headache, Drowsiness

This table provides context for the potential mechanism-based "off-target" effects of potent CB1 antagonists. Data is generalized from clinical trials of similar compounds.[5][6][7][8][9]

Experimental Protocols

Protocol 1: CB1 Receptor Binding Assay (Radioligand Competition)

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Membrane preparation from cells expressing the human CB1 receptor.

  • Radioligand (e.g., [³H]CP-55,940).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and either vehicle, a saturating concentration of a known CB1 ligand (for non-specific binding), or the serial dilutions of this compound.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through a filter mat, followed by washing with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Off-Target Kinase Profiling

Objective: To assess the selectivity of this compound against a panel of human kinases.

Materials:

  • This compound.

  • A commercial kinase profiling service or an in-house panel of purified kinases.

  • Appropriate kinase substrates and ATP.

  • Assay buffer specific to the kinase panel.

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay).

Procedure:

  • Prepare this compound at a concentration suitable for screening (e.g., 1 µM and 10 µM).

  • In a multi-well plate, incubate each kinase with its substrate, ATP, and either vehicle or this compound.

  • Allow the kinase reaction to proceed for the recommended time.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence).

  • Calculate the percent inhibition of each kinase by this compound relative to the vehicle control.

  • Identify any kinases that are significantly inhibited and consider follow-up dose-response studies to determine the IC₅₀ for those hits.

Troubleshooting Guides

Issue 1: High Variability in Receptor Binding Assay
Potential Cause Troubleshooting Step
Inconsistent pipettingUse calibrated pipettes and practice consistent technique.
Incomplete membrane mixingVortex membrane preparations before each use.
Insufficient washingIncrease the number of wash steps or the volume of wash buffer.
Radioligand degradationAliquot and store the radioligand according to the manufacturer's instructions.
Issue 2: Unexpected Results in Animal Behavioral Studies
Potential Cause Troubleshooting Step
Incorrect dosingVerify the formulation and concentration of this compound. Ensure accurate administration.
Acclimation stressEnsure animals are properly acclimated to the testing environment before the experiment.
On-target CNS effectsThe observed behavior may be a known consequence of CB1 antagonism. Review literature on the behavioral effects of CB1 antagonists.
Off-target effectsIf the behavior is inconsistent with known CB1 antagonist effects, consider preliminary off-target screening (see Protocol 2).

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Unexpected Phenotype start Unexpected Phenotype Observed check_on_target Is the phenotype consistent with known CB1 antagonism effects? start->check_on_target on_target Likely a mechanism-based (on-target) effect. check_on_target->on_target Yes off_target_screen Perform broad off-target screening (e.g., kinase/receptor panels). check_on_target->off_target_screen No hit_identified High-affinity off-target hit identified? off_target_screen->hit_identified no_hit Phenotype may be due to complex downstream effects of CB1 antagonism or other factors. hit_identified->no_hit No validate_hit Validate functional effect of a off-target interaction in a cellular assay. hit_identified->validate_hit Yes off_target_confirmed Off-target effect confirmed. validate_hit->off_target_confirmed

Caption: A logical workflow for troubleshooting unexpected experimental phenotypes.

G cluster_pathway CB1 Receptor Signaling and Point of Otenabant Action ligand Endocannabinoid (e.g., Anandamide) cb1r CB1 Receptor ligand->cb1r Activates otenabant Otenabant otenabant->cb1r Blocks gi Gi/o Protein cb1r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Produces downstream Downstream Cellular Effects camp->downstream

Caption: Simplified CB1 receptor signaling pathway showing the inhibitory action of otenabant.

References

managing CNS penetration of otenabant hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the central nervous system (CNS) penetration of otenabant (B1677804) hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is otenabant hydrochloride and why is its CNS penetration a critical parameter?

A1: Otenabant (CP-945,598) is a potent and highly selective antagonist of the cannabinoid CB1 receptor, with a Ki of 0.7 nM.[1][2][3] It was developed for the treatment of obesity.[4] However, the development of otenabant and other brain-penetrant CB1 receptor antagonists was discontinued (B1498344) due to the risk of psychiatric adverse effects, such as anxiety and depression, which were observed with a similar drug, rimonabant.[5][6] These side effects are directly linked to the drug's action within the CNS.[5][7] Therefore, managing and accurately quantifying CNS penetration is crucial for understanding its pharmacological profile and potential liabilities.

Q2: What is the mechanism of action of otenabant?

A2: Otenabant is a competitive antagonist for the cannabinoid CB1 receptor.[8] CB1 receptors are G-protein coupled receptors (GPCRs) linked to Gi/o proteins. When activated by endocannabinoids, they inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and activate mitogen-activated protein (MAP) kinase pathways.[9] By blocking this receptor, otenabant prevents the effects of endocannabinoids in tissues where CB1 receptors are expressed, including the brain.

Q3: What are the key physicochemical properties of otenabant?

A3: Understanding the physicochemical properties of otenabant is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, including its propensity to cross the blood-brain barrier (BBB).

PropertyValueSource
Molecular Formula C₂₅H₂₅Cl₂N₇O[4]
Molecular Weight 510.42 g/mol [4][10]
Binding Affinity (Ki) 0.7 nM (human CB1)[2][8]
Selectivity ~10,000-fold selective for CB1 over CB2 (Ki = 7.6 µM)[1][2]
Solubility Soluble in DMSO (≥100 mg/mL)[3][8]

Q4: Which experimental models are used to assess CNS penetration?

A4: A multi-tiered approach involving in silico, in vitro, and in vivo models is used to assess CNS penetration.[11][12]

  • In Silico Models: Computational tools predict properties like lipophilicity (LogP), polar surface area (PSA), and whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[13]

  • In Vitro Models: These include cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) and assays using Madin-Darby Canine Kidney (MDCK) cells transfected with efflux transporters (MDR1-MDCKII) to measure permeability and P-gp efflux.[11][14] Brain tissue binding assays, often using equilibrium dialysis, determine the fraction of the drug that is unbound in the brain (fu,brain).[15][16][17]

  • In Vivo Models: Direct measurement in animal models (e.g., rats, mice) is the gold standard. Key techniques include determining the brain-to-plasma concentration ratio (Kp), in situ brain perfusion to measure the rate of transport across the BBB, and microdialysis to measure unbound drug concentrations in the brain extracellular fluid (ECF) in real-time.[13][18][19]

Q5: What is the significance of the unbound drug concentration in the brain?

A5: According to the free drug hypothesis, only the unbound fraction of a drug is able to cross the BBB and interact with its pharmacological target.[12][13] Total brain concentrations can be misleading because a highly lipophilic compound may accumulate in brain lipids but have very low unbound concentrations available to act on the CB1 receptor.[] Therefore, determining the unbound brain-to-plasma ratio (Kp,uu) is more predictive of CNS activity than the total ratio (Kp).[11][21] Kp,uu is calculated by correcting Kp for the fraction unbound in plasma (fu,plasma) and brain (fu,brain).

Experimental Protocols & Methodologies

Below are detailed protocols for key experiments used to assess the CNS penetration of otenabant. These are generalized methodologies and should be optimized for specific laboratory conditions.

Protocol 1: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Rodents

Objective: To determine the ratio of the total concentration of otenabant in the brain to that in the plasma at a specific time point.

Methodology:

  • Dosing: Administer this compound to a cohort of rodents (e.g., Sprague Dawley rats) at a specified dose and route (e.g., 10 mg/kg, per os).[2]

  • Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the animals.

  • Blood Collection: Collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma.

  • Brain Collection: Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

  • Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform brain homogenate.

  • Sample Analysis: Extract otenabant from plasma and brain homogenate samples. Quantify the concentration using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: Calculate the Kp value as: Kp = [Total Drug Concentration in Brain] / [Total Drug Concentration in Plasma]

Protocol 2: Brain Tissue Binding using Equilibrium Dialysis

Objective: To determine the fraction of otenabant that is unbound in brain tissue (fu,brain).

Methodology:

  • Preparation: Prepare brain homogenate (typically 1 part brain to 3 parts buffer) from untreated animals.

  • Spiking: Add a known concentration of otenabant to the brain homogenate.

  • Dialysis Setup: Use a rapid equilibrium dialysis (RED) device or a similar system.[22] Add the spiked brain homogenate to one chamber and a protein-free buffer (e.g., PBS) to the adjacent chamber, separated by a semipermeable membrane (e.g., 8 kDa MWCO).

  • Incubation: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[22]

  • Sampling: After incubation, collect samples from both the brain homogenate chamber and the buffer chamber.

  • Analysis: Determine the concentration of otenabant in both samples using LC-MS/MS.

  • Calculation: Calculate the fraction unbound in the homogenate (fu,homogenate) as: fu,homogenate = [Concentration in Buffer Chamber] / [Concentration in Homogenate Chamber]

  • Correction for Dilution: Correct for the dilution of the brain tissue to find the fraction unbound in the brain (fu,brain).[]

Protocol 3: In Vivo Brain Microdialysis

Objective: To measure the real-time concentration of unbound otenabant in the brain extracellular fluid (ECF) of a freely moving animal.[19][23]

Methodology:

  • Probe Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest (e.g., striatum or prefrontal cortex) in an anesthetized rodent.[24] Allow the animal to recover for 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a micro-infusion pump.[25]

  • Baseline Collection: Collect baseline dialysate samples to ensure a stable baseline before drug administration.

  • Dosing: Administer this compound to the animal.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours post-dose using a fraction collector.

  • Probe Calibration: Determine the in vivo recovery of the probe to accurately calculate the absolute concentration in the ECF. This can be done by retrodialysis.

  • Analysis: Analyze the otenabant concentration in the dialysate samples using a highly sensitive LC-MS/MS method.[24]

Troubleshooting Guides

Issue 1: High Variability in Brain-to-Plasma Ratio (Kp) Results
Potential Cause Troubleshooting Step
Incomplete Perfusion Incomplete removal of blood from brain vasculature can artificially inflate the measured brain concentration. Ensure perfusion is thorough until the liver is pale and the fluid exiting the heart is clear.
Time Point Selection Kp can vary significantly depending on the time point relative to Cmax. Conduct a time-course experiment to measure Kp at several points to determine if steady-state has been reached.
Analytical Issues Poor extraction efficiency or matrix effects in brain homogenate versus plasma can lead to inaccurate quantification. Validate the LC-MS/MS method in both matrices to ensure accuracy and precision.
Metabolism If otenabant is rapidly metabolized in the brain or plasma, this can affect concentration measurements. Assess the stability of otenabant in both matrices.
Issue 2: Unexpectedly High or Low CNS Penetration In Vivo
Potential Cause Troubleshooting Step
P-glycoprotein (P-gp) Efflux Otenabant may be a substrate for efflux transporters at the BBB, which would lower its brain concentration.[26] Conduct an in vitro MDR1-MDCK assay to determine the efflux ratio. An in vivo study comparing Kp in wild-type vs. P-gp knockout mice can confirm this.[13]
High Brain Tissue Binding High nonspecific binding to brain lipids and proteins can lead to a high total brain concentration (high Kp) but low unbound, active concentration.[22] Perform a brain tissue binding assay (Protocol 2) to determine fu,brain and calculate the unbound ratio, Kp,uu.
Active Uptake An unexpectedly high Kp,uu (>1) may suggest active uptake into the brain by an influx transporter.[21] This is less common for this class of compounds but can be investigated with specific transporter assays.
Plasma Protein Binding High plasma protein binding limits the free fraction available to cross the BBB. Determine the fraction unbound in plasma (fu,plasma) to properly interpret brain exposure.
Issue 3: Poor or Unstable Recovery in Microdialysis Experiments
Potential Cause Troubleshooting Step
Probe Clogging/Damage Tissue damage or biofouling can block the dialysis membrane. Visually inspect the probe after the experiment. Ensure slow, careful insertion to minimize tissue trauma.
Incorrect Flow Rate Flow rate affects probe recovery; higher flow rates lead to lower recovery. Ensure the micro-infusion pump is calibrated and delivering a stable, low flow rate.
Adsorption of Compound Otenabant may adsorb to the tubing or probe materials. Use low-adsorption tubing and include a conditioning step by running a standard solution through the system.
Anesthesia Effects If using an anesthetized model, the anesthetic can alter cerebral blood flow and BBB permeability. Whenever possible, use a freely moving animal model to get more physiologically relevant data.[19]

Visualizations

Signaling and Experimental Workflows

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits MAPK MAPK Activation Gi->MAPK Activates Otenabant Otenabant Otenabant->CB1 Antagonist (Blocks) Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1 Agonist ATP ATP ATP->AC

CNS_Penetration_Workflow cluster_in_silico In Silico / In Vitro Screening cluster_in_vivo In Vivo Confirmation cluster_decision Decision Point A Physicochemical Property Prediction (LogP, PSA, MW) B PAMPA-BBB Assay (Permeability) A->B C MDR1-MDCKII Assay (P-gp Efflux) B->C D Plasma & Brain Tissue Binding (fu,plasma, fu,brain) C->D E Determine Brain-to-Plasma Ratio (Kp) in Rodents D->E F Calculate Unbound Ratio (Kp,uu) E->F G Advanced Studies: Brain Microdialysis or In Situ Perfusion F->G H CNS Penetration Profile: Acceptable or Problematic? F->H G->H

Troubleshooting_Logic cluster_low Case 1: Lower than Expected Exposure cluster_high Case 2: Higher than Expected Exposure Start Observation: Unexpected Kp or Kp,uu value Low_Kp Is Kp,uu << 1? Start->Low_Kp High_Kp Is Kp high, but Kp,uu is low? Start->High_Kp Check_Efflux Hypothesis: Active Efflux (P-gp) Low_Kp->Check_Efflux Yes Efflux_Assay Action: Perform MDR1-MDCKII assay or use P-gp knockout mice Check_Efflux->Efflux_Assay Check_Binding Hypothesis: High Nonspecific Brain Tissue Binding High_Kp->Check_Binding Yes High_Kpuu High_Kpuu High_Kp->High_Kpuu No Binding_Assay Action: Re-evaluate fu,brain using equilibrium dialysis Check_Binding->Binding_Assay Check_Influx Check_Influx High_Kpuu->Check_Influx Yes Influx_Assay Influx_Assay Check_Influx->Influx_Assay

References

troubleshooting variability in otenabant hydrochloride animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Otenabant (B1677804) Hydrochloride Animal Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in animal studies involving otenabant hydrochloride (CP-945,598). The content is structured in a question-and-answer format to directly address common issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2] As a member of the G-protein-coupled receptor (GPCR) family, the CB1 receptor's primary signaling mediators are Gi/o proteins.[3][4] By blocking this receptor, otenabant inhibits downstream signaling pathways, such as the inhibition of adenylyl cyclase, which leads to reduced food intake and body weight in preclinical models.[1][5] It is also described as an inverse agonist, meaning it can produce effects opposite to those of CB1 agonists.[6]

Q2: What are the most common sources of variability in rodent metabolic studies? A2: Variability in metabolic studies using rodents can stem from multiple factors. Key sources include the genetic background (strain and even substrain differences), sex, age, and diet composition (e.g., purified high-fat diets vs. standard chow).[7][8][9] Environmental conditions such as housing temperature, cage density, and handling-induced stress can also significantly impact metabolic outcomes.[10] Furthermore, intrinsic individual variation in parameters like body weight can be as high as 10-25% even in control groups of the same strain and age.[8]

Q3: Why is the drug vehicle and formulation so critical for otenabant studies? A3: this compound has low aqueous solubility. Therefore, it is typically administered as a suspension, often in vehicles like 0.5% methylcellulose (B11928114).[1][11] The homogeneity and stability of this suspension are critical for accurate and consistent dosing. Improperly prepared formulations can lead to dose variability between animals, which is a major source of experimental noise. Different formulations can also impact the pharmacokinetic profile, affecting absorption and bioavailability.[12]

Q4: Are there known class-effects for CB1 antagonists like otenabant that could influence behavioral results? A4: Yes. The CB1 receptor is highly expressed in the central nervous system and plays a crucial role in modulating mood and emotional processes.[5] Clinical trials with CB1 antagonists have revealed adverse psychiatric side effects, including depression and anxiety.[13] Therefore, when using otenabant in animal models, it is important to be aware that it may induce anxiogenic or depressive-like behaviors, which could confound the interpretation of metabolic data or require specific behavioral tests to monitor.[14]

Section 2: Troubleshooting Guides

Problem: We are not observing the expected anorectic effect or weight loss with otenabant.

  • Q: Have you verified the drug formulation and administration technique? A: Inconsistent formulation is a primary suspect. Ensure the otenabant suspension is homogenous before each administration by vortexing or stirring. Confirm the accuracy of your dosing volume and oral gavage technique to ensure the full dose is delivered. Preclinical studies have noted moderate bioavailability in rats (31%) and dogs (38%), likely due to first-pass metabolism, making consistent administration crucial.[11]

  • Q: Is the dose appropriate for the selected animal model and strain? A: Efficacious doses can vary between species and even strains. For example, a dose of 10 mg/kg (p.o.) was shown to promote significant weight loss in diet-induced obese mice.[1][2] Review the literature for doses used in comparable models (see Table 1) and consider performing a dose-response study if efficacy is still lacking.

  • Q: Could the diet be influencing the outcome? A: The anorectic effects of CB1 antagonists are often more pronounced in animals on a highly palatable, high-fat diet. If you are using a standard chow diet, the effect size may be smaller. Furthermore, the composition of the diet itself (e.g., purified vs. natural ingredients) can alter metabolic responses and gut microbiota, potentially influencing drug efficacy.[9]

Problem: We are observing high variability (large error bars) in our metabolic data.

  • Q: How standardized are your experimental procedures? A: Minor variations in handling, timing of procedures, and environmental conditions can introduce significant data scatter. Implement a strict, standardized workflow for all steps, including animal acclimation, randomization, dosing time (relative to the light-dark cycle), and measurement collection. Minimizing stress from handling is particularly important.

  • Q: Could pharmacokinetic differences between animals be a factor? A: Yes, otenabant undergoes extensive, species-dependent metabolism.[15] In rats, gender-related differences in metabolites have been identified, which can contribute to response variability.[15] If you are using both male and female animals, consider analyzing the data separately to determine if there is a sex-specific effect.

  • Q: Are your housing conditions consistent? A: Group housing versus single housing can affect stress levels and food intake. Additionally, factors like bedding type can influence the microbiome and coprophagy (consumption of feces), which provides micronutrients and can impact overall metabolic status and drug metabolism.[9] Ensure all animals are housed under identical conditions.

Problem: Our animals are exhibiting unexpected behavioral changes (e.g., agitation, lethargy).

  • Q: Are these known effects of CB1 receptor antagonism? A: Yes. Given the role of the endocannabinoid system in regulating mood and stress, behavioral side effects are a known liability of this drug class.[13][14] These effects are not necessarily "off-target" but rather a consequence of blocking CB1 receptors in the brain.

  • Q: How can we quantify these behavioral changes? A: To systematically assess these effects, you can incorporate specific behavioral paradigms into your study design. Common tests include the elevated plus-maze or open field test for anxiety-like behavior, and the forced swim test or tail suspension test for depressive-like states.

Section 3: Data Presentation

Table 1: Reported Efficacious Doses of Otenabant in Animal Models
Species/ModelDoseRoute of AdministrationObserved EffectReference
Diet-Induced Obese Mice10 mg/kgOral (p.o.)9% vehicle-adjusted weight loss over 10 days[1][2]
Sprague-Dawley Rats~30 mg/kgOral (p.o.)Acutely stimulates energy expenditure & fat oxidation[1][2]
Non-human PrimatesN/AIntravenous (i.v.)Used for PET receptor occupancy studies[13]
Table 2: Summary of Otenabant Pharmacokinetics and Metabolism Across Species
SpeciesBioavailability (Oral)Primary Metabolic PathwayMajor Circulating MetabolitesKey NotesReference
Rats31%N-deethylationParent, M1, M3, M4, M5Gender-related differences in metabolites observed.[11][15]
MiceN/AN-deethylationParent, M1, M3, M4Extensive metabolism.[15]
Dogs38%N-deethylationParent, M1, M2Fecal excretion is the major route.[11][15]

M1: N-desethyl metabolite; M2: Carboxylic acid metabolite; M3: N-hydroxy-M1; M4/M5: Novel deamidation products.

Section 4: Experimental Protocols

Detailed Protocol: Evaluating Otenabant in a Diet-Induced Obesity (DIO) Mouse Model
  • Animal Selection: Use male C57BL/6J mice, 6-8 weeks of age at the start of the study. This strain is a widely used and well-characterized model for DIO.

  • Diet and Induction of Obesity: Upon arrival, acclimate mice for one week on a standard chow diet. Subsequently, place mice on a high-fat diet (HFD; e.g., 45% or 60% kcal from fat) for 8-12 weeks to induce an obese phenotype (typically >20% weight difference compared to chow-fed controls). House animals at a standard temperature (22°C) with a 12:12h light-dark cycle.

  • Group Allocation and Baseline: After the obesity induction period, record baseline body weight and food intake for 3-5 days. Randomize animals into treatment groups (e.g., Vehicle, Otenabant 10 mg/kg) based on body weight to ensure no significant difference between groups at the start of the study.

  • Otenabant Formulation:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

    • Add the otenabant powder to the vehicle to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).

    • Homogenize the suspension using a sonicator or tissue homogenizer until it is uniform. Prepare fresh daily or validate stability for longer storage. Keep the suspension constantly stirred during dosing.

  • Dosing Regimen: Administer the vehicle or otenabant suspension once daily via oral gavage (p.o.). Conduct dosing at the same time each day, typically 1-2 hours before the onset of the dark cycle when rodents begin their active feeding period.

  • Endpoint Measurements:

    • Body Weight: Measure daily, at the same time as dosing.

    • Food Intake: Measure daily by weighing the food hoppers. Account for any spillage.

    • Terminal Endpoints (Optional): At the end of the study, collect blood for analysis of metabolic parameters (glucose, insulin, lipids) and harvest tissues (e.g., adipose, liver) for further analysis.

  • Data Analysis: Analyze data using appropriate statistical methods, such as a two-way ANOVA with repeated measures for body weight and food intake over time, followed by post-hoc tests to compare groups at specific time points.

Section 5: Mandatory Visualizations

CB1_Signaling_Pathway otenabant Otenabant cb1r CB1 Receptor otenabant->cb1r Antagonism/ Inverse Agonism gio Gi/o Protein cb1r->gio Activates ac Adenylyl Cyclase gio->ac Inhibits mapk MAPK Pathways (ERK, JNK, p38) gio->mapk Modulates camp cAMP ac->camp atp ATP atp->ac pka PKA camp->pka

Caption: Simplified CB1 receptor signaling pathway blocked by otenabant.

Experimental_Workflow start Animal Arrival & Quarantine acclimate Acclimation & HFD (e.g., 8-12 weeks) start->acclimate baseline Baseline Measurements (Body Weight, Food Intake) acclimate->baseline randomize Randomize into Groups (Stratify by Body Weight) baseline->randomize formulate Prepare Vehicle/Drug (Ensure Homogeneity) randomize->formulate dose Daily Dosing (Consistent Time & Technique) formulate->dose measure Daily Measurements (Body Weight, Food Intake) dose->measure Repeat for Study Duration measure->dose end Terminal Procedures (Blood/Tissue Collection) measure->end analyze Data Analysis & Interpretation end->analyze

Caption: Standardized workflow to minimize experimental variability.

Troubleshooting_Logic start High Variability or Lack of Efficacy Detected q1 Is formulation consistent? start->q1 a1_yes Check Dosing q1->a1_yes Yes a1_no Re-optimize Suspension Protocol (Homogenize, Stir, Validate) q1->a1_no No q2 Is dosing technique accurate? a1_yes->q2 a2_yes Check Animal Factors q2->a2_yes Yes a2_no Retrain on Oral Gavage Verify Dose Volume q2->a2_no No q3 Are animal factors controlled? a2_yes->q3 a3_yes Check Environmental Factors q3->a3_yes Yes a3_no Standardize Strain, Sex, Age Analyze Sexes Separately q3->a3_no No q4 Is environment consistent? a3_yes->q4 a4_yes Consider Dose-Response Study or Alternative Model q4->a4_yes Yes a4_no Standardize Housing, Bedding, Handling & Light Cycle q4->a4_no No

Caption: Decision tree for troubleshooting otenabant study variability.

References

otenabant hydrochloride quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of otenabant (B1677804) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: How should I properly store otenabant hydrochloride powder and its solutions?

A1: Proper storage is critical to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C for up to 3 years is recommended.[1][2] Once dissolved in a solvent like DMSO, the solution should be aliquoted to prevent degradation from repeated freeze-thaw cycles and stored at -80°C, where it can be stable for up to 2 years.[2][3]

Q2: What is the best solvent for reconstituting this compound?

A2: this compound is soluble in DMSO.[2][3][4] It is important to use fresh, anhydrous DMSO, as moisture-absorbing DMSO can significantly reduce the compound's solubility.[2][4] The compound is generally insoluble in water and ethanol.[3] For in vivo experiments, a uniform suspension can be prepared in a 0.5% methylcellulose (B11928114) solution, which should be used immediately for best results.[3][4]

Q3: What purity level should I expect for high-quality this compound?

A3: High-quality, research-grade this compound should have a purity of ≥98%, with many suppliers providing batches with purity as high as 99.80% as determined by High-Performance Liquid Chromatography (HPLC).[1][5]

Q4: My this compound sample is not dissolving well in DMSO. What could be the issue?

A4: Several factors could contribute to solubility issues. First, ensure you are using fresh, high-purity DMSO, as the solvent can absorb moisture over time, which hinders dissolution.[2][4] Gentle warming, vortexing, or sonication can aid in dissolving the compound.[4] Also, verify the concentration you are trying to achieve against the solubility data provided by the supplier.

Q5: How can I confirm the identity of my this compound sample?

A5: The identity of the compound can be unequivocally confirmed by comparing its Nuclear Magnetic Resonance (NMR) spectrum with a reference spectrum or the expected chemical structure.[1] Mass spectrometry (MS) can also be used to confirm the molecular weight.

Q6: What are the primary analytical methods for assessing the purity of this compound?

A6: The most common and reliable method for assessing the purity of this compound is HPLC, typically with UV detection.[1][3] This technique separates the active pharmaceutical ingredient (API) from any impurities or degradation products. For comprehensive impurity profiling, coupling HPLC with mass spectrometry (LC-MS) is highly effective.[6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Synonyms CP-945598 HCl[3][4]
Chemical Formula C₂₅H₂₅Cl₂N₇O·HCl[1][4]
Molecular Weight 546.88 g/mol [1][3][4]
CAS Number 686347-12-6[1][3][8]
Appearance White to off-white solid powder[2]
Mechanism of Action Potent and selective cannabinoid receptor CB1 antagonist (Ki = 0.7 nM)[2][4][8]

Table 2: Recommended Storage and Stability

FormStorage TemperatureDurationReference(s)
Powder-20°C3 years[1][2]
In DMSO-20°C1 year[2][3]
In DMSO-80°C2 years[1][2]

Table 3: Typical Quality Control Specifications

TestMethodSpecificationReference(s)
Appearance VisualWhite to off-white powder[2]
Identity ¹H NMRConforms to structure[1]
Purity (Assay) HPLC≥98%[5]
Residual Solvents GC-HSPer USP <467>[6]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. The specific column, mobile phase, and gradient may need to be optimized for your system and to resolve specific impurities.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO or an acetonitrile/water mixture) to a final concentration of 1 mg/mL.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: UHPLC or HPLC system with a UV/Vis or DAD detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient, for example, from 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage (Area %).

    • Impurity levels are reported as the area percentage of their respective peaks.

Protocol 2: Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Typical parameters include a 30-degree pulse, 1-2 second relaxation delay, and 16-64 scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, splitting patterns, and integration of the observed peaks with the known chemical structure of this compound to confirm its identity.[1]

Visualizations

Quality_Control_Workflow cluster_0 Receiving & Initial Checks cluster_1 Analytical Testing cluster_2 Data Review & Disposition Received Material Received Documentation Documentation Review (CoA, MSDS) Received->Documentation Visual Visual Inspection (Appearance, Color) Documentation->Visual Identity Identity Confirmation (¹H NMR) Visual->Identity Purity Purity & Impurity Profile (HPLC / LC-MS) Visual->Purity Solvents Residual Solvents (GC-HS) Visual->Solvents Review Data Review & Comparison to Specifications Identity->Review Purity->Review Solvents->Review Decision Pass / Fail Decision Review->Decision Release Released for Use Decision->Release Pass OOS Out of Specification (OOS) Investigation Decision->OOS Fail

Caption: Workflow for this compound Quality Control.

OOS_Troubleshooting Start Purity Result is Out of Specification (OOS) Check1 Phase 1: Laboratory Investigation Start->Check1 Step1a Review Analytical Method & Calculations Check1->Step1a Step1b Check Instrument Performance & Calibration Step1a->Step1b Step1c Re-inject Original Sample Step1b->Step1c Decision1 Assignable Lab Error? Step1c->Decision1 Action1 Correct Error, Re-test & Invalidate Original Result Decision1->Action1 Yes Check2 Phase 2: Full-Scale Investigation Decision1->Check2 No Step2a Re-sample and Re-test Check2->Step2a Step2b Evaluate for Degradation (Storage, Handling) Step2a->Step2b Decision2 OOS Confirmed? Step2b->Decision2 Action2 Reject Batch & Document Findings Decision2->Action2 Yes Action3 OOS Invalidated. Report Original Passing Result. Decision2->Action3 No

Caption: Troubleshooting Flowchart for OOS Purity Results.

Signaling_Pathway Otenabant Otenabant Hydrochloride CB1R CB1 Receptor Otenabant->CB1R Antagonism G_Protein Gi/o Protein CB1R->G_Protein couples to AC Adenylate Cyclase G_Protein->AC inhibits cAMP cAMP Production AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: this compound's Mechanism of Action.

References

challenges in replicating studies with otenabant hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with otenabant (B1677804) hydrochloride. The information is designed to address specific issues that may be encountered during experiments, aiding in the replication and interpretation of studies involving this potent CB1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is otenabant hydrochloride and what is its primary mechanism of action?

This compound (formerly CP-945,598) is a potent and selective antagonist of the cannabinoid receptor 1 (CB1).[1][2] Its high affinity for the CB1 receptor (Ki of 0.7 nM) and over 10,000-fold selectivity against the CB2 receptor make it a valuable tool for studying the endocannabinoid system.[1][2] Otenabant also acts as an inverse agonist, meaning it can reduce the basal activity of the CB1 receptor in the absence of an agonist. This dual action is a critical consideration in experimental design and data interpretation.

Q2: Why was the clinical development of otenabant discontinued?

The clinical development of otenabant for the treatment of obesity was discontinued.[3] This decision was largely influenced by the severe psychiatric side effects, including anxiety, depression, and suicidal ideation, observed with a similar CB1 receptor antagonist, rimonabant.[4][5] These adverse effects are considered a class effect of centrally-penetrant CB1 inverse agonists.

Q3: What are the known off-target effects of this compound?

While otenabant is highly selective for the CB1 receptor, it is crucial to consider potential off-target effects, especially at higher concentrations.[6] It is recommended to perform off-target screening against a panel of receptors and enzymes to ensure that the observed effects are mediated by CB1 receptor antagonism. For example, some cannabinoid ligands have been shown to interact with other receptors like GPR55 or ion channels.[7]

Q4: What is the difference between a neutral antagonist and an inverse agonist, and why is it important for otenabant studies?

A neutral antagonist blocks the action of an agonist without affecting the basal activity of the receptor. In contrast, an inverse agonist binds to the same receptor and initiates a pharmacological response opposite to that of the agonist, thereby reducing the receptor's constitutive activity. Otenabant is classified as an inverse agonist. This is a critical distinction as the inverse agonism of otenabant can lead to physiological effects even in the absence of an endogenous or exogenous agonist, which might be a source of variability in experimental outcomes.[4]

Troubleshooting Guides

In Vitro Experimentation

Problem: Inconsistent results in cell-based assays (e.g., cAMP assays, receptor binding assays).

  • Possible Cause 1: Poor Solubility. this compound, like many CB1 receptor antagonists, has low aqueous solubility.[8] Precipitation of the compound in your assay medium can lead to significant variability.

    • Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting into aqueous assay buffers, ensure the final solvent concentration is low and consistent across all experiments. It may be necessary to use a vehicle control with the same final solvent concentration. For some applications, formulation with solubilizing agents like cyclodextrins or surfactants may be considered.[9]

  • Possible Cause 2: Cell Line Variability. The expression level of CB1 receptors can vary between cell lines and even with passage number. Low or inconsistent receptor expression will lead to a weak or variable response.

    • Solution: Regularly verify CB1 receptor expression in your cell line using techniques like Western blot or qPCR. Use cells within a defined passage number range for all experiments.

  • Possible Cause 3: Inverse Agonist Activity. The inverse agonist properties of otenabant can affect the basal signaling levels in your cells.

    • Solution: Carefully establish a baseline in your assays. When measuring antagonist effects, be mindful that otenabant might alter the baseline in the absence of an agonist.

Problem: Dose-response curve does not fit a standard sigmoidal model or has a shallow slope.

  • Possible Cause 1: Compound Precipitation at High Concentrations. As mentioned, poor solubility can lead to a plateau or even a decrease in response at higher concentrations, distorting the dose-response curve.

    • Solution: Visually inspect your assay plates for any signs of precipitation. If solubility is a concern, consider using a formulation with better solubility characteristics or limit the upper concentration of your dose-response curve.

  • Possible Cause 2: Off-Target Effects at High Concentrations. At high concentrations, otenabant may interact with other cellular components, leading to non-specific effects that can alter the shape of the dose-response curve.

    • Solution: Consult literature for known off-target effects and consider counter-screening your compound against other relevant targets. If off-target effects are suspected, focus on the lower end of the dose-response curve where the activity is more likely to be CB1-specific.[6]

  • Possible Cause 3: Complex Biological System. The response to a drug can be complex and may not always follow a simple sigmoidal curve.

    • Solution: Ensure you have a sufficient number of data points across a wide range of concentrations to accurately define the curve.[10] If the curve is consistently non-sigmoidal, a different pharmacological model might be necessary to analyze your data.

In Vivo Experimentation

Problem: Lack of expected anorectic or weight-loss effect in animal models.

  • Possible Cause 1: Inadequate Formulation and Bioavailability. The poor solubility of otenabant can significantly limit its oral absorption and bioavailability, leading to insufficient exposure to the target tissues.[8]

    • Solution: The formulation for in vivo studies is critical. Common vehicles for poorly soluble compounds include solutions with DMSO, polyethylene (B3416737) glycol 300 (PEG300), and Tween 80.[1] Nanoparticle formulations have also been shown to improve the absorption of CB1 antagonists.[8][11] It is essential to use a consistent and well-characterized formulation for all in vivo experiments.

  • Possible Cause 2: Inappropriate Animal Model or Dosing Regimen. The efficacy of CB1 antagonists can be dependent on the specific animal model of obesity (e.g., diet-induced vs. genetic) and the dose and frequency of administration.

    • Solution: Refer to published studies for appropriate animal models and dosing regimens for otenabant or similar CB1 antagonists.[1][2] A dose-response study should be conducted to determine the optimal dose for your specific model and experimental conditions.

  • Possible Cause 3: Central vs. Peripheral Effects. The anorectic effects of CB1 antagonists are primarily mediated by the central nervous system. If your study aims to investigate peripheral effects, the anorectic effect might be less pronounced or absent.

    • Solution: Clearly define the objectives of your study. If you are interested in peripheral metabolic effects, you may need to use specific experimental designs, such as pair-feeding, to control for the effects of reduced food intake.

Problem: High variability in behavioral or physiological readouts between animals.

  • Possible Cause 1: Inconsistent Drug Administration. The method of administration (e.g., oral gavage, intraperitoneal injection) can introduce variability if not performed consistently.

    • Solution: Ensure that all personnel involved in drug administration are properly trained and follow a standardized protocol. For oral gavage, ensure the compound is delivered directly into the stomach.

  • Possible Cause 2: Stress-Induced Variability. Handling and injection procedures can induce stress in animals, which can affect various physiological parameters and behavioral readouts.

    • Solution: Acclimatize animals to the experimental procedures and handling before the start of the study. Use appropriate control groups to account for the effects of vehicle administration and handling stress.

  • Possible Cause 3: Pharmacokinetic Variability. Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to variable drug exposure between animals.

    • Solution: If possible, collect satellite blood samples to measure plasma concentrations of otenabant and correlate them with the observed pharmacological effects.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeCell Line/TissueAgonistParameterValueReference
Radioligand BindingHuman CB1 Receptor-Ki0.7 nM[1][2]
Radioligand BindingHuman CB2 Receptor-Ki>7600 nM[1]
GTPγS BindingCHO-hCB1 cellsCP-55,940IC505.4 nMN/A

N/A: Data not available in the searched literature.

Table 2: Comparative Pharmacokinetics of CB1 Receptor Antagonists

CompoundSpeciesRouteTmax (h)t1/2 (h)Brain/Plasma RatioReference
OtenabantN/AN/AN/AN/AN/AN/A
RimonabantRatOral2-426-42~5.5[12]
TaranabantRatOral~174-104N/A[13]

N/A: Data not available in the searched literature.

Experimental Protocols

GTPγ[35S] Binding Assay for CB1 Receptor Antagonism

This protocol is a generalized procedure based on commonly used methods for assessing G-protein coupled receptor activation.

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CB1 receptor (e.g., CHO-hCB1 or HEK293-hCB1).

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 0.1% BSA.

  • Reaction Mixture: In a 96-well plate, add the following in order:

    • Assay buffer

    • GDP (to a final concentration of 10 µM)

    • Cell membranes (typically 5-10 µg of protein per well)

    • This compound at various concentrations (for antagonist mode) or vehicle.

    • A CB1 receptor agonist (e.g., CP-55,940 at its EC80 concentration for antagonist mode) or buffer (for measuring inverse agonism).

  • Initiation of Reaction: Add GTPγ[35S] (to a final concentration of 0.1 nM) to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: The antagonist effect is determined by the inhibition of agonist-stimulated GTPγ[35S] binding. Calculate IC50 values using non-linear regression analysis.

Visualizations

CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Otenabant Otenabant CB1_Receptor CB1 Receptor Otenabant->CB1_Receptor Blocks/Inhibits Endocannabinoid Endocannabinoid Endocannabinoid->CB1_Receptor Activates Gi_o Gi/o Protein CB1_Receptor->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits MAPK MAP Kinase Gi_o->MAPK Activates Ion_Channels Ion Channels (Ca2+, K+) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Experimental_Workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting Start_InVitro Inconsistent In Vitro Results Check_Solubility Check Compound Solubility Start_InVitro->Check_Solubility Optimize_Formulation_InVitro Optimize Assay Formulation Check_Solubility->Optimize_Formulation_InVitro Poor Check_Cell_Line Verify CB1R Expression Check_Solubility->Check_Cell_Line Good Analyze_Dose_Response Re-analyze Dose-Response Curve Optimize_Formulation_InVitro->Analyze_Dose_Response Standardize_Cells Standardize Cell Passage Check_Cell_Line->Standardize_Cells Variable Expression Consider_Inverse_Agonism Account for Inverse Agonism Check_Cell_Line->Consider_Inverse_Agonism Consistent Expression Standardize_Cells->Analyze_Dose_Response Consider_Inverse_Agonism->Analyze_Dose_Response End_InVitro Consistent Results Analyze_Dose_Response->End_InVitro Start_InVivo Lack of In Vivo Efficacy Check_Formulation_InVivo Review In Vivo Formulation Start_InVivo->Check_Formulation_InVivo Optimize_Vehicle Optimize Vehicle/Delivery Check_Formulation_InVivo->Optimize_Vehicle Inadequate Check_Dose Verify Dose and Regimen Check_Formulation_InVivo->Check_Dose Adequate End_InVivo Expected Efficacy Optimize_Vehicle->End_InVivo Dose_Response_Study Conduct Dose-Response Study Check_Dose->Dose_Response_Study Suboptimal Check_Model Assess Animal Model Check_Dose->Check_Model Optimal Dose_Response_Study->End_InVivo Refine_Model Refine Model/Endpoints Check_Model->Refine_Model Inappropriate Check_Model->End_InVivo Appropriate Refine_Model->End_InVivo

References

Validation & Comparative

A Comparative Analysis of the CNS Side Effects of Otenabant and Rimonabant

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical and preclinical data on the neuropsychiatric adverse effects of two first-generation cannabinoid CB1 receptor antagonists.

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1), has been a key target for therapeutic intervention in metabolic disorders such as obesity. Rimonabant (B1662492), the first-in-class CB1 receptor antagonist, initially showed promise but was ultimately withdrawn from the market due to severe psychiatric adverse effects.[1] Hot on its heels was a series of "me-too" compounds, including otenabant (B1677804) (CP-945,598), which also saw their development programs terminated for similar safety concerns.[1][2] This guide provides a detailed comparison of the central nervous system (CNS) side effects of otenabant and rimonabant, drawing on available clinical and preclinical data to inform future drug development strategies targeting the CB1 receptor.

Clinical CNS Side Effect Profile

Both otenabant and rimonabant, as brain-penetrant CB1 receptor antagonists, exhibited a concerning profile of neuropsychiatric adverse events in clinical trials. These side effects were a primary factor in the discontinuation of their development.

Quantitative Comparison of Adverse Events

The following table summarizes the key CNS-related adverse events reported in the clinical trial programs for otenabant and rimonabant. It is important to note that direct head-to-head comparison studies are unavailable; therefore, the data is compiled from separate clinical trial reports.

Adverse EventOtenabant (CP-945,598)Rimonabant
Depression/Depressed Mood Incidence of depression and depressed mood were higher with otenabant than placebo.[3]Patients given rimonabant were 2.5 times more likely to discontinue treatment due to depressive mood disorders than those on placebo.[4]
Anxiety Self-reported experiences of anxiety were higher with otenabant than placebo.[3]Anxiety caused more patients to discontinue treatment in the rimonabant groups than in the placebo groups.[4]
Suicidal Ideation Self-reported suicidal thoughts were higher with otenabant than placebo.[3]Two deaths from suicide were reported in patients taking rimonabant in an analysis by the US Food and Drug Administration.[4]
Nausea One of the most frequent adverse events.[3]A common drug-related adverse event.[5]
Dizziness Not explicitly highlighted as a primary CNS side effect in the provided abstract.A frequent adverse event.[6]
Insomnia Not explicitly highlighted in the provided abstract.A reported adverse event.[6]

Preclinical Assessment of CNS Side Effects

Preclinical studies in animal models are crucial for predicting potential neuropsychiatric adverse effects of drug candidates. For CB1 receptor antagonists, these studies often focus on behaviors analogous to anxiety and depression in humans.

Experimental Protocols

1. Elevated Plus Maze (EPM)

  • Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[7][8]

  • Apparatus: A plus-shaped maze raised off the ground, with two open arms and two enclosed arms.[8]

  • Procedure:

    • The animal is placed in the center of the maze.[8]

    • It is allowed to freely explore the maze for a set period (e.g., 5-10 minutes).[8][9]

    • The number of entries into and the time spent in the open and closed arms are recorded.[9]

  • Interpretation: A decrease in the time spent in the open arms and the number of entries into the open arms is indicative of anxiogenic-like effects.[7]

2. Forced Swim Test (FST)

  • Objective: To assess depression-like behavior (behavioral despair) in rodents.[6]

  • Apparatus: A cylinder filled with water from which the animal cannot escape.[10]

  • Procedure:

    • The animal is placed in the water-filled cylinder for a specific duration.[10]

    • The duration of immobility (floating without struggling) is measured.[10]

  • Interpretation: An increase in the duration of immobility is interpreted as a sign of behavioral despair, which can be indicative of a pro-depressive effect.[6]

Rimonabant in Preclinical Models:

Interestingly, some preclinical studies with rimonabant showed conflicting results. While the clinical data clearly indicated anxiogenic and depressive effects, some rodent studies reported anxiolytic-like and antidepressant-like effects in specific tests like the Vogel conflict test and the forced-swimming test.[11][12] This highlights the complexity of translating preclinical findings to human clinical outcomes and underscores the importance of using a battery of tests to assess the full neuropsychiatric profile of a compound.

Signaling Pathways and Experimental Workflows

The CNS side effects of otenabant and rimonabant are intrinsically linked to their mechanism of action as antagonists of the CB1 receptor.

CB1 Receptor Signaling Pathway

CB1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the brain. Their activation by endogenous cannabinoids (endocannabinoids) leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately a decrease in neurotransmitter release. By blocking this pathway, antagonists like otenabant and rimonabant disrupt the natural regulatory functions of the endocannabinoid system, which is believed to contribute to the observed psychiatric side effects.

CB1_Signaling_Pathway Ligand Endocannabinoid (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Ligand->CB1R Activates G_Protein Gi/o Protein CB1R->G_Protein Activates AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Inhibits IonChannels Ion Channels (Ca2+, K+) G_Protein->IonChannels Modulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurotransmitter Neurotransmitter Release IonChannels->Neurotransmitter Inhibits Antagonist Otenabant / Rimonabant Antagonist->CB1R Blocks Experimental_Workflow Preclinical Preclinical Assessment Behavioral Rodent Behavioral Models (EPM, FST, etc.) Preclinical->Behavioral Receptor Receptor Occupancy Studies Preclinical->Receptor Clinical Clinical Trials Behavioral->Clinical Receptor->Clinical Phase1 Phase I (Safety in Healthy Volunteers) Clinical->Phase1 Phase2_3 Phase II/III (Efficacy and Safety in Patients) Phase1->Phase2_3 PostMarket Post-Marketing Surveillance Phase2_3->PostMarket Data Adverse Event Reporting PostMarket->Data

References

A Comparative Analysis of Otenabant Hydrochloride and Other CB1 Receptor Antagonists in Preclinical and Clinical Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic agents targeting the cannabinoid 1 (CB1) receptor has been marked by both significant promise and notable challenges. Otenabant (B1677804) hydrochloride (formerly CP-945,598), a selective CB1 receptor antagonist, emerged as a potential candidate for weight management, following in the footsteps of other agents in its class such as rimonabant (B1662492) and taranabant (B1681927). This guide provides an objective comparison of the efficacy of otenabant hydrochloride against these and other CB1 antagonists, supported by available preclinical and clinical data. The development of many of these compounds, including otenabant, was ultimately discontinued (B1498344) due to concerns about the risk/benefit profile of the CB1 antagonist class, particularly regarding psychiatric adverse events[1][2]. Nevertheless, a comparative analysis of their efficacy remains a valuable endeavor for researchers in the field of metabolic disorders and cannabinoid pharmacology.

In Vitro and Preclinical Efficacy

The initial evaluation of CB1 receptor antagonists typically involves determining their binding affinity and functional activity at the CB1 receptor. This is often followed by in vivo studies in animal models of obesity to assess their effects on food intake, body weight, and other metabolic parameters.

Comparative Binding Affinities and In Vitro Potency

Otenabant demonstrated high affinity and selectivity for the human CB1 receptor. Preclinical data revealed a sub-nanomolar potency in both binding and functional assays, with significantly lower affinity for the CB2 receptor, indicating a high degree of selectivity[3].

CompoundKi (nM) for human CB1 ReceptorKi (nM) for human CB2 ReceptorSelectivity (CB2/CB1)
Otenabant (CP-945,598)0.77600~10,857
Rimonabant1.98>1000>505
Taranabant~1.3--

Note: Data for rimonabant and taranabant are compiled from various sources and may have been determined under different experimental conditions.

Preclinical In Vivo Efficacy

In preclinical studies, otenabant demonstrated dose-dependent anorectic activity in rodent models of both fast-induced re-feeding and spontaneous nocturnal feeding[3]. Furthermore, in a 10-day study involving diet-induced obese mice, otenabant at a dose of 10 mg/kg resulted in a 9% vehicle-adjusted weight loss[3]. These findings are comparable to the preclinical efficacy observed with other CB1 antagonists like rimonabant and taranabant, which also showed significant reductions in food intake and body weight in similar animal models[4][5].

Clinical Efficacy in Weight Management

The clinical development of otenabant, like other CB1 antagonists, focused on its potential as a treatment for obesity. Phase III clinical trials were conducted to evaluate its efficacy and safety in overweight and obese patients.

Otenabant Clinical Trial Outcomes

Three large-scale, double-blind, placebo-controlled Phase III trials were initiated to assess the efficacy of otenabant for weight loss and weight-loss maintenance. While the development program was terminated prematurely due to evolving regulatory perspectives on the CB1 antagonist class, data from these trials up to one year of treatment were reported[6][7].

Treatment with otenabant resulted in a dose-related mean percentage reduction in baseline body weight across all trials[6]. A significant proportion of participants receiving otenabant achieved clinically meaningful weight loss of 5% and 10% after one year of treatment compared to placebo[6]. In a dedicated study on patients with type 2 diabetes, otenabant, in conjunction with lifestyle modifications, led to substantial improvements in glycemic control[6].

CompoundDoseMean Weight Loss vs. Placebo (1 year)Reference
Otenabant (CP-945,598)10 mgStatistically significant reduction[6]
20 mgStatistically significant, dose-related reduction[6]
Rimonabant20 mg~4.7 kg[8]
Taranabant0.5 mg~3.7 kg[5]
1 mg~3.6 kg[5]
2 mg~5.0 kg[5]

Note: Direct comparison of weight loss figures should be approached with caution due to differences in study populations and designs.

Experimental Protocols

Radioligand Displacement Assay for CB1 Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., otenabant) for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells stably expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [3H]CP55,940 or another suitable high-affinity CB1 agonist/antagonist.

  • Test compounds (otenabant and other CB1 antagonists).

  • Non-specific binding control: A high concentration of an unlabeled CB1 ligand (e.g., WIN 55,212-2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • In a 96-well plate, combine the CB1 receptor membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Anorectic Effects in a Diet-Induced Obesity (DIO) Rodent Model

Objective: To evaluate the effect of a test compound on food intake and body weight in an established animal model of obesity.

Materials:

  • Male C57BL/6J mice (or other suitable rodent strain).

  • High-fat diet (HFD; e.g., 45-60% kcal from fat) and control low-fat diet (LFD; e.g., 10% kcal from fat).

  • Test compound (otenabant) and vehicle control.

  • Animal cages with wire mesh floors to allow for food spillage collection.

  • Metabolic cages for precise food and water intake monitoring (optional).

  • Animal weighing scale.

Procedure:

  • Induction of Obesity: Wean male mice onto the HFD for a period of 8-16 weeks to induce an obese phenotype. A control group is maintained on the LFD. Body weight should be monitored weekly.

  • Compound Administration: Acclimatize the DIO mice to the experimental conditions. Administer the test compound (e.g., otenabant) or vehicle via the desired route (e.g., oral gavage) at specified doses and time points.

  • Food Intake Measurement: Provide a pre-weighed amount of HFD at the time of dosing. At various time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), measure the remaining food. Any spilled food should be collected and weighed. Calculate the cumulative food intake for each time interval.

  • Body Weight Measurement: Record the body weight of each animal at baseline and at the end of the study period.

  • Data Analysis: Compare the food intake and change in body weight between the compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess the general locomotor activity and anxiety-like behavior of rodents following administration of a test compound. This is important to ensure that any observed anorectic effects are not due to sedation or general malaise.

Materials:

  • Open field apparatus (a square arena, typically 40x40 cm, with walls to prevent escape).

  • Video camera mounted above the arena.

  • Video tracking software.

  • Test animals and test compound/vehicle.

Procedure:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Compound Administration: Administer the test compound or vehicle at a pre-determined time before the test.

  • Test Procedure: Place a single animal gently in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes). The session is recorded by the overhead camera.

  • Cleaning: Between each animal, thoroughly clean the arena with a 70% ethanol (B145695) solution to remove any olfactory cues.

  • Data Analysis: The video tracking software is used to analyze various parameters, including:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis). Animals that are more anxious tend to spend more time near the walls.

    • Number of entries into the center zone.

    • Rearing frequency: A measure of exploratory behavior.

  • Statistical Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical methods.

Visualizations

CB1_Signaling_Pathway CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Activates CB1_Antagonist CB1 Antagonist (e.g., Otenabant) CB1_Antagonist->CB1R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Altered) CREB->Gene_Expression Regulates Experimental_Workflow_DIO start Start: Wean Male Mice diet Dietary Intervention (8-16 weeks) start->diet hfd High-Fat Diet (HFD) diet->hfd lfd Low-Fat Diet (LFD) (Control) diet->lfd obesity Induction of Obesity (DIO mice) hfd->obesity treatment Treatment Phase lfd->treatment obesity->treatment dosing Administer Otenabant or Vehicle treatment->dosing measurements Outcome Measurements dosing->measurements food_intake Food Intake (24h) measurements->food_intake body_weight Body Weight Change measurements->body_weight analysis Data Analysis and Comparison food_intake->analysis body_weight->analysis

References

Otenabant Hydrochloride: A Comparative Analysis of CB1 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of otenabant (B1677804) hydrochloride's (CP-945,598) selectivity for the cannabinoid type 1 (CB1) receptor over the cannabinoid type 2 (CB2) receptor. Data from in vitro binding and functional assays are presented alongside comparable data for other well-characterized CB1 receptor antagonists, rimonabant (B1662492) and taranabant, to offer a clear perspective on otenabant's pharmacological profile.

High Selectivity of Otenabant for the CB1 Receptor

Otenabant hydrochloride demonstrates remarkable selectivity for the human CB1 receptor. In competitive binding assays, otenabant exhibits a high affinity for the CB1 receptor with a Ki value of 0.7 nM.[1][2] In stark contrast, its affinity for the CB2 receptor is significantly lower, with a reported Ki of 7600 nM.[1][2] This translates to an approximately 10,000-fold greater selectivity for the CB1 receptor over the CB2 receptor, a key characteristic for targeted therapeutic applications.[1]

Functionally, otenabant acts as a potent competitive antagonist at the CB1 receptor, effectively inhibiting both basal and agonist-mediated signaling.[2][3] Functional assays have determined a Ki value of 0.2 nM for otenabant at the human CB1 receptor, further underscoring its high potency.[2][3]

Comparative Analysis with Alternative CB1 Antagonists

To contextualize the selectivity of otenabant, this guide includes data for two other notable CB1 receptor antagonists: rimonabant and taranabant. Both were also developed as anti-obesity agents but were discontinued (B1498344) due to adverse psychiatric side effects.[4]

CompoundCB1 Ki (nM)CB2 Ki (nM)Selectivity (CB2/CB1)
Otenabant 0.7[1][2]7600[1][2]~10,000
Rimonabant 1.8 - 12.3[4]702 - 13200[4]>1000[5]
Taranabant 0.13[6]170[6]~1300

Table 1: Comparative Binding Affinities and Selectivity of CB1 Receptor Antagonists. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is calculated as the ratio of CB2 Ki to CB1 Ki.

As the data indicates, while all three compounds are selective for the CB1 receptor, otenabant displays a particularly high selectivity ratio.

Experimental Methodologies

The data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the typical protocols for these experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound to a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing either the human CB1 or CB2 receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) or from tissue homogenates.

  • Competitive Binding Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940 or [3H]SR141716A) and varying concentrations of the unlabeled test compound (e.g., otenabant).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assays

This functional assay measures the ability of a compound to modulate G-protein activation following receptor binding. It is used to determine whether a compound is an agonist, antagonist, or inverse agonist.

Protocol:

  • Membrane Preparation: As with binding assays, membranes expressing the CB1 or CB2 receptor are utilized.

  • Assay Incubation: The membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and the test compound. To assess antagonist activity, a known CB1 or CB2 agonist is also included in the incubation.

  • Separation: The reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the free form by filtration.

  • Quantification: The radioactivity of the filters is measured by scintillation counting.

  • Data Analysis: An increase in [35S]GTPγS binding compared to baseline indicates agonist activity, while a decrease suggests inverse agonist activity. For antagonists, the ability to block agonist-stimulated [35S]GTPγS binding is measured to determine the IC50 and subsequently the functional Ki value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CB1 receptor signaling pathway and the general workflow for assessing receptor selectivity.

CB1_Signaling_Pathway CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Signaling Downstream Signaling PKA->Signaling

Caption: Simplified CB1 receptor G-protein signaling pathway.

Experimental_Workflow Workflow for CB1/CB2 Selectivity Assays start Start membrane_prep Prepare Membranes (CB1 & CB2 expressing cells) start->membrane_prep binding_assay Radioligand Binding Assay membrane_prep->binding_assay functional_assay [35S]GTPγS Functional Assay membrane_prep->functional_assay determine_ki Determine Ki values (CB1 and CB2) binding_assay->determine_ki determine_functional_activity Determine Agonist/Antagonist Activity (IC50/Ki) functional_assay->determine_functional_activity calculate_selectivity Calculate Selectivity Ratio (Ki CB2 / Ki CB1) determine_ki->calculate_selectivity compare Compare with Alternatives determine_functional_activity->compare calculate_selectivity->compare end End compare->end

Caption: General experimental workflow for assessing receptor selectivity.

References

Otenabant Hydrochloride: A Comparative Analysis of a Selective CB1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial results of otenabant (B1677804) hydrochloride (CP-945,598), a selective cannabinoid 1 (CB1) receptor antagonist, with other notable drugs in its class, including rimonabant (B1662492) and taranabant, as well as the more recent peripherally restricted agent, monlunabant. The development of otenabant for weight management was discontinued (B1498344) by Pfizer in 2008 due to concerns about the risk/benefit profile of the CB1 antagonist class, largely influenced by the psychiatric adverse events observed with rimonabant.[1] This document summarizes key preclinical and clinical findings to offer an objective perspective on its performance against alternative compounds.

Mechanism of Action: Targeting the Endocannabinoid System

Otenabant hydrochloride is a potent and selective antagonist of the cannabinoid CB1 receptor.[2] It exhibits a high affinity for human CB1 receptors with a Ki of 0.7 nM and demonstrates over 10,000-fold selectivity against human CB2 receptors (Ki = 7600 nM).[2] By blocking the CB1 receptor, otenabant was designed to reduce appetite and increase energy expenditure, thereby promoting weight loss. The endocannabinoid system is a key regulator of energy balance, and its overactivation is associated with obesity and metabolic disorders.

Below is a diagram illustrating the signaling pathway of a CB1 receptor antagonist.

cluster_0 Presynaptic Neuron cluster_1 Pharmacological Intervention Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids (e.g., Anandamide, 2-AG) CB1 Receptor CB1 Receptor Endocannabinoids (e.g., Anandamide, 2-AG)->CB1 Receptor binds Ca2+ Channel Ca2+ Channel CB1 Receptor->Ca2+ Channel inhibits Neurotransmitter Release Neurotransmitter Release Ca2+ Channel->Neurotransmitter Release triggers Decreased Neurotransmitter Release (e.g., GABA, Glutamate) Decreased Neurotransmitter Release (e.g., GABA, Glutamate) Otenabant Otenabant Otenabant->CB1 Receptor blocks Blocked CB1 Receptor Blocked CB1 Receptor Increased Appetite & Lipogenesis Increased Appetite & Lipogenesis Decreased Neurotransmitter Release (e.g., GABA, Glutamate)->Increased Appetite & Lipogenesis leads to Normal Neurotransmitter Release Normal Neurotransmitter Release Blocked CB1 Receptor->Normal Neurotransmitter Release results in Reduced Appetite & Increased Energy Expenditure Reduced Appetite & Increased Energy Expenditure Normal Neurotransmitter Release->Reduced Appetite & Increased Energy Expenditure leads to Patient Screening Patient Screening Inclusion/Exclusion Criteria Met Inclusion/Exclusion Criteria Met Patient Screening->Inclusion/Exclusion Criteria Met Single-Blind Placebo Run-in Single-Blind Placebo Run-in Inclusion/Exclusion Criteria Met->Single-Blind Placebo Run-in Yes Screen Failure Screen Failure Inclusion/Exclusion Criteria Met->Screen Failure No Randomization Randomization Single-Blind Placebo Run-in->Randomization Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Arm 1 Treatment Arm 1 Randomization->Treatment Arm 1 Treatment Arm 2 Treatment Arm 2 Randomization->Treatment Arm 2 Treatment Arm 1 (e.g., Otenabant 10mg) Treatment Arm 1 (e.g., Otenabant 10mg) Treatment Arm 2 (e.g., Otenabant 20mg) Treatment Arm 2 (e.g., Otenabant 20mg) Follow-up Visits Follow-up Visits Placebo Arm->Follow-up Visits Follow-up Visits (e.g., Weeks 4, 12, 24, 52) Follow-up Visits (e.g., Weeks 4, 12, 24, 52) Data Collection (Weight, Vitals, AEs) Data Collection (Weight, Vitals, AEs) End of Study End of Study Data Analysis Data Analysis End of Study->Data Analysis Results Results Data Analysis->Results Treatment Arm 1->Follow-up Visits Treatment Arm 2->Follow-up Visits Data Collection Data Collection Follow-up Visits->Data Collection Data Collection->End of Study cluster_0 First-Generation (Centrally Acting) cluster_1 Second-Generation (Peripherally Restricted) CB1 Receptor Antagonists for Obesity CB1 Receptor Antagonists for Obesity Otenabant Otenabant CB1 Receptor Antagonists for Obesity->Otenabant Rimonabant Rimonabant CB1 Receptor Antagonists for Obesity->Rimonabant Taranabant Taranabant CB1 Receptor Antagonists for Obesity->Taranabant Monlunabant Monlunabant CB1 Receptor Antagonists for Obesity->Monlunabant Efficacy (Weight Loss) Efficacy (Weight Loss) Otenabant->Efficacy (Weight Loss) Safety (Psychiatric AEs) Safety (Psychiatric AEs) Otenabant->Safety (Psychiatric AEs) Rimonabant->Efficacy (Weight Loss) Rimonabant->Safety (Psychiatric AEs) Taranabant->Efficacy (Weight Loss) Taranabant->Safety (Psychiatric AEs) Monlunabant->Efficacy (Weight Loss) Monlunabant->Safety (Psychiatric AEs) Reduced (intended)

References

Otenabant Hydrochloride: A Comparative Guide for Use as a Negative Control in Cannabinoid Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of otenabant (B1677804) hydrochloride with other commonly used cannabinoid receptor 1 (CB1) antagonists, for its application as a negative control in cannabinoid research. By presenting objective performance data and detailed experimental protocols, this document aims to assist researchers in selecting the most appropriate negative control for their studies.

Introduction to Otenabant Hydrochloride

This compound (also known as CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor 1 (CB1).[1] Its high affinity for the CB1 receptor and substantial selectivity over the CB2 receptor make it a valuable pharmacological tool. In cannabinoid studies, a negative control is crucial to demonstrate that the observed effects of a cannabinoid agonist are indeed mediated by the CB1 receptor. Otenabant, by blocking the CB1 receptor, can effectively reverse or prevent the actions of CB1 agonists, thereby confirming the specificity of the agonist's effects.

Comparative Analysis of CB1 Receptor Antagonists

The selection of an appropriate negative control is critical for the robust interpretation of experimental data. This section compares this compound with two other widely used CB1 receptor antagonists: rimonabant (B1662492) (SR141716A) and AM251.

Quantitative Data Summary

The following table summarizes the key in vitro and in vivo pharmacological parameters of otenabant, rimonabant, and AM251. This data facilitates a direct comparison of their potency, selectivity, and functional activity.

ParameterThis compoundRimonabant (SR141716A)AM251
Binding Affinity (Ki)
Human CB1 Receptor0.7 nM[1]~2 nM7.49 nM
Human CB2 Receptor7600 nM (7.6 µM)[1]>1000 nM~2300 nM (2.3 µM)
Selectivity (CB2/CB1) >10,000-fold[1]>500-fold~306-fold[2]
Functional Activity Inverse AgonistInverse Agonist[3]Inverse Agonist[4]
In Vitro Potency (IC50/EC50) Ki (functional) = 0.2 nM-EC50 (antagonist redistribution assay) = ~45 nM[5]
In Vivo Effects Reverses cannabinoid agonist-induced hypothermia, analgesia, and catalepsy. Dose-dependent reduction in food intake and body weight.[1]Reduces food intake and body weight.[6] Associated with psychiatric side effects in clinical trials.[6][7]Attenuates cannabinoid agonist-induced hypothermia.[8] Reduces food intake.[9]
Potential Off-Target Effects Low hERG affinity.[1]Can act as a Gαi/o protein inhibitor at micromolar concentrations, independent of the CB1 receptor.[10] May interact with mu-opioid receptors.[2]May interact with mu-opioid receptors.[2] Can activate TRPA1 channels.[11] May have off-target effects on GPR55.[12]

Experimental Protocols

Detailed methodologies are essential for replicating and building upon published research. This section provides protocols for key experiments used to characterize CB1 receptor antagonists.

In Vitro Assays

1. CB1 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the antagonist for the CB1 receptor.

  • Protocol:

    • Prepare cell membranes from cells stably expressing the human CB1 receptor.

    • Incubate the membranes with a known concentration of a radiolabeled CB1 agonist (e.g., [³H]CP55,940) and varying concentrations of the antagonist (e.g., otenabant, rimonabant, or AM251).

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. GTPγ[³⁵S] Binding Assay

  • Objective: To assess the functional activity of the antagonist by measuring its effect on G-protein activation.

  • Protocol:

    • Prepare cell membranes from CB1 receptor-expressing cells.

    • In a 96-well plate, incubate the membranes with GDP, the antagonist at various concentrations, and a CB1 receptor agonist (to measure antagonism) or buffer alone (to measure inverse agonism).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration and wash the filters.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.[13]

    • For antagonists, an IC50 value for the inhibition of agonist-stimulated [³⁵S]GTPγS binding is determined. For inverse agonists, a decrease in basal [³⁵S]GTPγS binding is measured.[13]

3. cAMP Accumulation Assay

  • Objective: To measure the antagonist's effect on the inhibition of adenylyl cyclase activity, a downstream effector of the Gi/o-coupled CB1 receptor.

  • Protocol:

    • Culture cells expressing the CB1 receptor in a 96-well plate.

    • Pre-treat the cells with the antagonist at various concentrations.

    • Stimulate the cells with forskolin (B1673556) (to activate adenylyl cyclase) and a CB1 receptor agonist.

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., EIA or HTRF).[13][14][15][16][17]

    • The antagonist's potency is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Assays

1. Cannabinoid Agonist-Induced Hypothermia

  • Objective: To evaluate the antagonist's ability to block the central effects of a CB1 agonist in vivo.

  • Protocol:

    • Acclimate rodents (mice or rats) to the experimental conditions and measure their baseline body temperature.

    • Administer the antagonist (e.g., otenabant, rimonabant, or AM251) via an appropriate route (e.g., intraperitoneal or oral).

    • After a pre-determined time, administer a CB1 receptor agonist known to induce hypothermia (e.g., THC or CP55,940).

    • Measure the core body temperature at regular intervals for a set period.

    • An effective antagonist will significantly attenuate or completely block the agonist-induced decrease in body temperature.[8]

2. Food Intake and Body Weight Measurement

  • Objective: To assess the antagonist's effect on appetite and body weight, which are regulated by the endocannabinoid system.

  • Protocol:

    • House rodents individually and monitor their baseline food intake and body weight.

    • Administer the antagonist or vehicle daily for a specified period.

    • Measure food consumption and body weight at regular intervals throughout the study.

    • A CB1 antagonist is expected to cause a dose-dependent reduction in food intake and a subsequent decrease in body weight.[1]

Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), and the point of intervention for a negative control like this compound.

CB1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cannabinoid Agonist Cannabinoid Agonist CB1R CB1 Receptor Cannabinoid Agonist->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets MAPK->Cellular_Response Regulates Transcription Otenabant Otenabant HCl (Negative Control) Otenabant->CB1R Blocks Binding

Caption: CB1 Receptor Signaling and Antagonist Action.

Experimental Workflow: In Vivo Antagonism Study

This diagram outlines a typical workflow for an in vivo experiment designed to test the efficacy of a CB1 receptor antagonist as a negative control.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Acclimation Acclimate Animals to Handling and Environment Animal_Model->Acclimation Baseline Measure Baseline Parameters (e.g., Body Temp, Food Intake) Acclimation->Baseline Group1 Group 1: Vehicle + Vehicle Baseline->Group1 Group2 Group 2: Vehicle + CB1 Agonist Baseline->Group2 Group3 Group 3: Otenabant HCl + CB1 Agonist Baseline->Group3 Group4 Group 4: Otenabant HCl + Vehicle Baseline->Group4 Antagonist_Admin Administer Vehicle or This compound Group1->Antagonist_Admin Group2->Antagonist_Admin Group3->Antagonist_Admin Group4->Antagonist_Admin Agonist_Admin Administer Vehicle or CB1 Agonist Antagonist_Admin->Agonist_Admin Data_Collection Collect Data at Pre-defined Timepoints Agonist_Admin->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpret Results: Compare Group 3 to Group 2 Stats->Interpretation Conclusion Draw Conclusions on Antagonist Efficacy Interpretation->Conclusion

Caption: Workflow for In Vivo Antagonist Study.

Conclusion

This compound is a highly potent and selective CB1 receptor antagonist, making it an excellent candidate for use as a negative control in cannabinoid research. Its superior selectivity over the CB2 receptor compared to rimonabant and AM251 provides a key advantage in studies aiming to isolate CB1-mediated effects. While all three compounds demonstrate efficacy in blocking CB1 receptor activation, researchers should consider the potential for off-target effects, particularly with rimonabant and AM251 at higher concentrations. The choice of the most suitable negative control will ultimately depend on the specific experimental context and the desired level of target specificity. This guide provides the necessary data and protocols to make an informed decision and to design rigorous and reproducible experiments.

References

A Comparative Analysis of the Pharmacokinetics of Otenabant and Taranabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two cannabinoid receptor 1 (CB1) antagonists, otenabant (B1677804) (CP-945,598) and taranabant (B1681927) (MK-0364). Both compounds were developed for the treatment of obesity but their development was discontinued (B1498344) due to concerns about psychiatric adverse effects, a class effect of centrally acting CB1 antagonists.[1][2] This document aims to present the available pharmacokinetic data from human and preclinical studies to offer insights for researchers in the field of drug development.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for otenabant and taranabant. It is important to note that the available human data for otenabant is limited, and therefore, preclinical data from animal studies are included for a more comprehensive, albeit indirect, comparison.

Pharmacokinetic ParameterOtenabant (CP-945,598)Taranabant (MK-0364)
Absorption
Time to Maximum Concentration (Tmax) ~6 hours (Human, single 25 mg oral dose)[3]1.0 - 2.5 hours (Human, single and multiple oral doses)[4]
Bioavailability Moderate: 31% (Rat), 38% (Dog)[5]Not explicitly stated in the provided results.
Effect of Food Not explicitly stated in the provided results.Co-administration with a high-fat meal increased Cmax by 14% and AUC by 74%.[4]
Distribution
Protein Binding Not explicitly stated in the provided results.>98% (Human plasma, to albumin and alpha1-acid glycoprotein)
Lipophilicity (ClogP) Not explicitly stated in the provided results.6.7[4]
CNS Penetration Described as "adequate"[6]Implied by central nervous system side effects.
Metabolism
Primary Metabolic Pathway N-deethylation to form an N-desethyl metabolite (M1), followed by amide hydrolysis, oxidation, and ribose conjugation (Rats, Mice, Dogs).[7]Primarily oxidative metabolism mediated by CYP3A4.[4][8]
Major Metabolites M1 (N-desethyl metabolite) was a major circulating metabolite in rats, mice, and dogs.[7]A monohydroxylated metabolite (M1) is a major active circulating metabolite in humans.[8]
Excretion
Major Route of Excretion Feces (Rats, Mice, Dogs)[7]Feces (~87% of administered radioactivity in humans)[8]
Urinary Excretion Minimal (no unchanged parent compound detected in urine of rats, mice, and dogs)[7]Minimal (~5% of administered radioactivity in humans)[8]
Elimination Half-life (t½) Not explicitly available for humans. 3.6-5.0 hours (parent compound in rats)[5]~70 - 100 hours (Human, following single or multiple doses)[4]
Clearance Described as "moderate unbound microsomal clearance"[6]Not explicitly stated in the provided results.

Visualizing the Pharmacokinetic Pathways

The following diagram illustrates the comparative absorption, distribution, metabolism, and excretion (ADME) pathways of otenabant and taranabant based on the available data.

cluster_otenabant Otenabant Pharmacokinetics (Preclinical Data) cluster_taranabant Taranabant Pharmacokinetics (Human Data) O_Oral Oral Administration O_GI Gastrointestinal Tract O_Oral->O_GI O_Absorption Slow Absorption (Tmax ~6h in humans) O_GI->O_Absorption O_Systemic Systemic Circulation O_Absorption->O_Systemic O_Distribution Distribution (Adequate CNS Penetration) O_Systemic->O_Distribution O_Liver Liver Metabolism O_Systemic->O_Liver O_Excretion Fecal Excretion O_Systemic->O_Excretion O_Metabolites Metabolites (N-deethylation, hydrolysis, oxidation) O_Liver->O_Metabolites O_Metabolites->O_Systemic T_Oral Oral Administration T_GI Gastrointestinal Tract T_Oral->T_GI T_Absorption Rapid Absorption (Tmax 1-2.5h) T_GI->T_Absorption T_Systemic Systemic Circulation (>98% Protein Bound) T_Absorption->T_Systemic T_Distribution Wide Distribution (Lipophilic, ClogP 6.7) T_Systemic->T_Distribution T_Liver Liver Metabolism (CYP3A4) T_Systemic->T_Liver T_Excretion Fecal Excretion (~87%) T_Systemic->T_Excretion T_Urine Renal Excretion (~5%) T_Systemic->T_Urine T_Metabolites Active Metabolite (M1) T_Liver->T_Metabolites T_Metabolites->T_Systemic

Comparative ADME pathways of otenabant and taranabant.

Experimental Protocols

Detailed methodologies for the key pharmacokinetic studies are crucial for the interpretation and replication of findings.

Taranabant: Human Metabolism and Excretion Study

This study aimed to investigate the metabolism and excretion of taranabant in healthy human subjects.

  • Study Design: A single-center, open-label, single-dose study.

  • Participants: Six healthy male subjects.

  • Drug Administration: A single oral dose of 5 mg/201 μCi of [14C]taranabant was administered.[8]

  • Sample Collection: Blood, urine, and feces were collected at predetermined intervals.

  • Analysis:

    • Total radioactivity in plasma, urine, and feces was measured to determine the extent of absorption and routes of excretion.

    • Plasma and excreta samples were profiled for metabolites using high-performance liquid chromatography (HPLC) with radiometric detection.

    • The structure of metabolites was elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Pharmacokinetic Analysis: Plasma concentration-time data for taranabant and its metabolites were used to calculate key pharmacokinetic parameters.

Otenabant: Preclinical ADME Studies in Rats, Mice, and Dogs

These studies were conducted to understand the metabolic fate and disposition of otenabant in preclinical species.

  • Study Design: Single-dose oral administration of [14C]CP-945,598 to rats, Tg-RasH2 mice, and dogs.[7]

  • Drug Administration: A single oral dose of [14C]CP-945,598 was administered to each species. For rats, a 30 mg/kg dose was used.[5]

  • Sample Collection: Urine and feces were collected for up to 168 hours post-dose. In separate studies, bile was collected from bile duct-cannulated rats and dogs. Blood samples were also collected to determine the plasma concentration of the parent drug and its metabolites.

  • Analysis:

    • Total radioactivity in urine, feces, and bile was measured to determine the routes and rates of excretion.

    • Metabolite profiling in plasma, urine, and feces was performed using HPLC with radioactivity detection and liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data were used to determine pharmacokinetic parameters such as Cmax, Tmax, and half-life in each species.

Summary and Conclusion

The pharmacokinetic profiles of otenabant and taranabant exhibit notable differences, primarily in their rate of absorption and elimination half-life in humans. Taranabant is rapidly absorbed and has a long terminal half-life, suggesting the potential for once-daily dosing.[4] In contrast, the limited human data for otenabant suggests slower absorption.[3] Both drugs are extensively metabolized and primarily eliminated through the feces.[7][8]

The discontinuation of the clinical development of both otenabant and taranabant underscores the challenges associated with developing centrally acting CB1 receptor antagonists for obesity, primarily due to psychiatric adverse events.[1][2] The comparative pharmacokinetic data presented in this guide, despite the limitations regarding otenabant's human data, can provide a valuable reference for researchers working on the development of new therapeutic agents targeting the endocannabinoid system, particularly for peripherally restricted CB1 receptor antagonists that may offer a better safety profile. Further research into the structure-pharmacokinetic-adverse effect relationships of this class of compounds is warranted.

References

Otenabant Hydrochloride: Validating In Vitro Findings Through In Vivo Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Otenabant (B1677804) hydrochloride, a potent and selective cannabinoid CB1 receptor antagonist, has demonstrated significant potential in preclinical research, primarily for metabolic disorders. This guide provides a comprehensive comparison of its in vitro characteristics and in vivo efficacy, offering researchers, scientists, and drug development professionals a clear overview of its pharmacological profile. The following sections present quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of otenabant hydrochloride, providing a direct comparison of its potency and efficacy across different experimental settings.

Table 1: In Vitro Characterization of this compound

ParameterReceptorValueDescription
Binding Affinity (Ki) Human CB10.7 nMIndicates very high affinity for the CB1 receptor.
Human CB27.6 µMDemonstrates high selectivity for CB1 over CB2 receptors.
Functional Activity Human CB1Competitive AntagonistBlocks the action of CB1 receptor agonists.
Human CB1Inhibition of agonist-mediated signalingEffectively inhibits the downstream signaling cascade initiated by CB1 receptor activation.

Table 2: In Vivo Efficacy of this compound in Rodent Models

In Vivo ModelSpecies/StrainKey Findings
Cannabinoid Agonist-Induced Behaviors Mice/RatsReverses hypolocomotion, hypothermia, analgesia, and catalepsy induced by CB1 agonists.
Food Intake (Anorectic Activity) RodentsExhibits dose-dependent reduction in food intake.
Energy Expenditure RatsAcutely stimulates energy expenditure and promotes a metabolic shift towards fat oxidation.
Diet-Induced Obesity (DIO) MicePromotes weight loss and reduces body fat in obese animals.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of future studies.

In Vitro Experimental Protocols

1. CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CB1 receptor.

  • Materials:

    • Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK-293 cells).

    • Radioligand: [³H]-CP55,940 (a potent CB1 agonist).

    • This compound (test compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

    • Wash buffer (e.g., 50 mM Tris-HCl, 0.9% NaCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]-CP55,940 at a concentration near its Kd, and varying concentrations of this compound.

    • For non-specific binding control wells, add a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

    • Incubate the plate at 30°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1]

2. [³⁵S]GTPγS Binding Functional Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation.

  • Materials:

    • Membrane preparations from cells expressing human CB1 receptors.

    • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

    • CB1 receptor agonist (e.g., CP55,940).

    • This compound (test compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 100 µM GDP, pH 7.4).

    • Scintillation fluid.

  • Procedure:

    • Pre-incubate the membrane preparation with the CB1 agonist and varying concentrations of this compound in the assay buffer.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the bound radioactivity using a scintillation counter.

    • Determine the ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding.[2]

In Vivo Experimental Protocols

1. Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the anti-obesity effects of this compound.

  • Animals: Male C57BL/6J mice, 8 weeks old.

  • Diet:

    • Control group: Standard chow (e.g., 10% kcal from fat).

    • DIO group: High-fat diet (HFD; e.g., 45-60% kcal from fat) for 10-12 weeks to induce obesity.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., 0.5% methylcellulose (B11928114) in water) orally (p.o.) once daily.

    • Doses can range from 1 to 30 mg/kg.

  • Measurements:

    • Monitor body weight and food intake daily or weekly.

    • Measure body composition (fat mass and lean mass) using techniques like DEXA or qNMR at the beginning and end of the study.

    • At the end of the study, collect blood for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and harvest tissues for further analysis.[3][4][5][6][7]

2. Locomotor Activity Test

This test assesses the effect of this compound on spontaneous movement.

  • Apparatus: Open field arena equipped with infrared beams or a video tracking system.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle.

    • Place the mouse in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).[8][9][10][11][12]

3. Hot Plate Test for Analgesia

This test evaluates the analgesic properties of a compound.

  • Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Administer this compound or vehicle.

    • At a predetermined time after drug administration, place the mouse on the hot plate.

    • Record the latency to a nociceptive response (e.g., paw licking, jumping).

    • A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[13][14][15][16][17]

4. Bar Test for Catalepsy

This test is used to assess for catalepsy, a state of immobility.

  • Apparatus: A horizontal bar raised to an appropriate height for the animal.

  • Procedure:

    • Administer this compound or vehicle.

    • At a specific time point, gently place the mouse's forepaws on the bar.

    • Measure the time it takes for the mouse to remove its paws from the bar (descent latency).

    • A maximum cut-off time (e.g., 180 seconds) is typically set.[18][19][20][21][22]

5. Hypothermia Measurement

This procedure measures changes in body temperature.

  • Apparatus: A rectal thermometer suitable for rodents.

  • Procedure:

    • Measure the baseline body temperature of the mouse before drug administration.

    • Administer this compound or vehicle.

    • Measure the rectal temperature at various time points after administration.[23][24][25][26][27]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the evaluation of this compound.

Otenabant_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Agonist Cannabinoid Agonist (e.g., Anandamide, 2-AG) Agonist->CB1 Binds and Activates Otenabant This compound Otenabant->CB1 Blocks Binding ATP ATP Downstream Downstream Signaling cAMP->Downstream Activates

Otenabant's Mechanism of Action at the CB1 Receptor.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional GTPγS Functional Assay Membrane_prep_b CB1-Expressing Membrane Prep Incubation_b Incubation Membrane_prep_b->Incubation_b Radioligand [³H]-Radioligand Radioligand->Incubation_b Otenabant_b Otenabant (Varying Conc.) Otenabant_b->Incubation_b Filtration_b Filtration & Washing Incubation_b->Filtration_b Counting_b Scintillation Counting Filtration_b->Counting_b Analysis_b Ki Determination Counting_b->Analysis_b Membrane_prep_f CB1-Expressing Membrane Prep Incubation_f Incubation Membrane_prep_f->Incubation_f Agonist_f CB1 Agonist Agonist_f->Incubation_f Otenabant_f Otenabant (Varying Conc.) Otenabant_f->Incubation_f GTPgS [³⁵S]GTPγS GTPgS->Incubation_f Filtration_f Filtration & Washing Incubation_f->Filtration_f Counting_f Scintillation Counting Filtration_f->Counting_f Analysis_f Antagonist Activity Counting_f->Analysis_f

Workflow for In Vitro Characterization of Otenabant.

In_Vivo_Workflow cluster_dio Diet-Induced Obesity (DIO) Model cluster_behavior Behavioral Testing Mice C57BL/6J Mice HFD High-Fat Diet (10-12 weeks) Mice->HFD Obese_Mice Obese Mice HFD->Obese_Mice Treatment Otenabant or Vehicle (p.o.) Obese_Mice->Treatment Measurements Body Weight Food Intake Body Composition Treatment->Measurements Analysis_dio Efficacy Assessment Measurements->Analysis_dio Rodents Mice/Rats Drug_Admin Otenabant or Vehicle Rodents->Drug_Admin Tests Locomotor Activity Hot Plate Bar Test Hypothermia Drug_Admin->Tests Data_Collection Record Behavioral & Physiological Parameters Tests->Data_Collection Analysis_behavior Pharmacological Profile Data_Collection->Analysis_behavior

Workflow for In Vivo Evaluation of Otenabant.

References

Assessing the Inverse Agonism of Otenabant Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of otenabant (B1677804) hydrochloride, a potent and selective cannabinoid receptor 1 (CB1) inverse agonist, with other notable first-generation CB1 inverse agonists, rimonabant (B1662492) and taranabant (B1681927). Developed for researchers, scientists, and drug development professionals, this document compiles available preclinical data to facilitate an objective assessment of otenabant's pharmacological profile.

Otenabant hydrochloride (CP-945,598) was developed by Pfizer as a potential treatment for obesity.[1] Like rimonabant and taranabant, it acts as an inverse agonist at the CB1 receptor, a mechanism that has been explored for its therapeutic potential in metabolic disorders.[2][3] However, the development of these first-generation CB1 inverse agonists was halted due to centrally mediated psychiatric side effects, including anxiety and depression.[4] Understanding the comparative pharmacology of these compounds is crucial for the development of safer, peripherally restricted CB1 antagonists.

Comparative In Vitro Pharmacology

The inverse agonist activity of this compound has been characterized in various in vitro functional assays, primarily through its ability to inhibit the basal activity of the CB1 receptor. The following tables summarize the available quantitative data for otenabant, rimonabant, and taranabant, focusing on their binding affinity and functional potency in GTPγS binding and cAMP accumulation assays.

Table 1: CB1 Receptor Binding Affinity (Ki)
CompoundKi (nM) - Human CB1Ki (nM) - Rat CB1Selectivity over CB2Reference(s)
Otenabant 0.72.8>10,000-fold[5]
Rimonabant ~2-11.8-~1000-fold[6]
Taranabant 0.130.27~1000-fold[7]

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Functional Inverse Agonist Activity at the CB1 Receptor
CompoundAssayParameterValueReference(s)
Otenabant GTPγSKi (nM)0.2[8]
GRABeCB2.0IC50 (nM)27[9]
Rimonabant GTPγSpEC507.3[10]
cAMPEC50 (nM)89.2[11]
GRABeCB2.0EC50 (nM)42[9]
Taranabant cAMPEC50 (nM)2.4[7]
GRABeCB2.0IC50 (nM)205[9]

Note: EC50/IC50 values represent the concentration of the compound that produces 50% of its maximal effect. A lower value indicates higher potency. Data is compiled from multiple sources and may not be directly comparable.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

CB1 Receptor Signaling Pathway and Inverse Agonism CB1_R CB1 Receptor G_Protein Gi/o Protein CB1_R->G_Protein Activates Basal_Activity Constitutive (Basal) Activity CB1_R->Basal_Activity AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., Anandamide) Agonist->CB1_R Activates Inverse_Agonist Inverse Agonist (Otenabant) Inverse_Agonist->CB1_R Binds and Stabilizes Inactive State Basal_Activity->G_Protein Low level activation

CB1 Receptor Signaling and Inverse Agonism

Experimental Workflow for GTPγS Binding Assay Start Start Prepare_Membranes Prepare Cell Membranes (Expressing CB1 Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with [35S]GTPγS, GDP, and Inverse Agonist (Otenabant) Prepare_Membranes->Incubate Separate Separate Bound and Free [35S]GTPγS via Filtration Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Determine EC50/IC50) Quantify->Analyze End End Analyze->End

GTPγS Binding Assay Workflow

Experimental Workflow for cAMP Accumulation Assay Start Start Culture_Cells Culture Cells (Expressing CB1 Receptor) Start->Culture_Cells Pre_Incubate Pre-incubate Cells with Inverse Agonist (Otenabant) Culture_Cells->Pre_Incubate Stimulate Stimulate with Forskolin (to increase basal cAMP) Pre_Incubate->Stimulate Lyse_Cells Lyse Cells and Measure Intracellular cAMP Stimulate->Lyse_Cells Analyze Data Analysis (Determine EC50/IC50) Lyse_Cells->Analyze End End Analyze->End

References

Safety Operating Guide

Proper Disposal of Otenabant Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative for researchers, scientists, and drug development professionals to handle and dispose of chemical compounds like otenabant (B1677804) hydrochloride with the utmost care to ensure personal safety and environmental protection. Since a specific Safety Data Sheet (SDS) for otenabant hydrochloride is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general best practices for laboratory chemical waste management.

The primary and most critical step before disposing of any chemical waste is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.

I. Pre-Disposal and Waste Minimization

Before beginning any experiment, a plan for the disposal of all waste, including hazardous and non-hazardous materials, should be in place.[1] To reduce the volume of chemical waste generated, consider the following strategies:

  • Source Reduction: Order only the smallest quantity of this compound required for your research.[2]

  • Inventory Management: Maintain a detailed inventory of the chemicals in your lab to avoid ordering duplicates.[2]

  • Surplus Sharing: Share any surplus this compound with other authorized labs.[2]

  • Scale Reduction: When possible, reduce the scale of your experiments to minimize the amount of waste produced.[2]

II. Step-by-Step Disposal Procedures

Hazardous chemicals should never be poured down the drain or disposed of in regular trash.[2][3] The proper disposal method depends on the quantity and form of the this compound waste.

A. Small Quantities (Research Scale)

For small amounts of this compound waste generated during routine laboratory procedures:

  • Segregation: Collect all waste containing this compound, including contaminated consumables like gloves, wipes, and empty vials, in a designated and properly labeled hazardous waste container.[1][4] It is crucial to avoid mixing incompatible waste types.[1] For instance, keep halogenated and non-halogenated solvent wastes in separate containers.[1]

  • Container Requirements: The waste container must be chemically compatible with this compound, free from damage, and have a secure, leak-proof closure.[5] The container should be kept closed except when adding waste.[1][2][4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., toxic).[2][4] The date when waste was first added to the container should also be clearly marked.[4]

  • Storage: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[2][5] This area should be well-ventilated and secure to prevent unauthorized access.[4] Secondary containment should be used to catch any potential leaks.[4][5]

  • Pickup: Once the container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits), contact your institution's EHS department to arrange for a hazardous waste pickup.[2][4]

B. Bulk Quantities and Unused Product

For larger quantities of this compound or expired/unwanted neat compound:

  • Do Not Dispose in Regular Trash or Drain: Under no circumstances should bulk quantities of this compound be disposed of in the regular trash or flushed down the drain.[2][3]

  • Contact EHS: Immediately contact your institution's EHS department for guidance on how to proceed. They will have established protocols for the disposal of bulk chemical waste and may require specific packaging and labeling.

  • Reverse Distribution: In some cases, a "reverse distributor" may be used for the management of unused or expired pharmaceuticals. Your EHS office can provide information on this option.

III. Spill and Decontamination Procedures

In the event of a spill of this compound, the following steps should be taken:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS (if available): If you have access to a supplier-specific SDS, consult it for spill cleanup instructions.

  • Use Spill Kit: Use an appropriate chemical spill kit to absorb and contain the material. Ensure you are wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Collect Waste: Collect the absorbed material and any contaminated debris in a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent or cleaning solution.

  • Label and Dispose: Label the waste container with "Hazardous Waste," "this compound Spill Debris," and any other required information. Arrange for pickup by your EHS department.

IV. Empty Container Disposal

The disposal of empty containers that held this compound should be handled with care:

  • Triple Rinsing: A container that held a hazardous chemical may be considered "empty" if it has been triple rinsed with a suitable solvent.[1] The rinsate from this process must be collected and disposed of as hazardous waste.[1]

  • Defacing Labels: Before disposing of the rinsed container in the regular trash, all labels should be removed or defaced to prevent misuse.[1][4]

  • Consult EHS: Always confirm your institution's specific procedures for the disposal of "empty" chemical containers.

Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_small Small Quantity / Contaminated Items cluster_large Bulk / Unused Product cluster_spill Spill cluster_end Final Disposal start This compound Waste Generated assess_quantity Assess Quantity and Type start->assess_quantity segregate_small Segregate into Labeled Hazardous Waste Container assess_quantity->segregate_small Small Quantity / Contaminated Items package_bulk Package as Directed by EHS assess_quantity->package_bulk Bulk / Unused contain_spill Contain Spill with Appropriate Kit assess_quantity->contain_spill Spill store_satellite Store in Satellite Accumulation Area segregate_small->store_satellite contact_ehs Contact EHS for Pickup store_satellite->contact_ehs package_bulk->contact_ehs collect_spill Collect Debris in Labeled Hazardous Waste Container contain_spill->collect_spill collect_spill->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department and adhere to all applicable regulations.

References

Essential Safety and Handling Precautions for Otenabant Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Otenabant hydrochloride is paramount. This document provides immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational plans, and disposal procedures to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/RecommendationPurpose
Hand Protection GlovesDouble pair of powder-free nitrile gloves.Prevents skin contact. Double gloving provides additional protection against potential tears or contamination during removal.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from splashes or airborne particles.
Body Protection Laboratory CoatFully buttoned, long-sleeved.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorAn N95 respirator is recommended as a minimum precaution for handling powders. A higher level of protection, such as a powered air-purifying respirator (PAPR), may be necessary for large quantities or when engineering controls are not sufficient.Prevents inhalation of the powdered compound.

Handling Procedures

Adherence to proper handling procedures is crucial for minimizing the risk of exposure to this compound.

Preparation and Weighing:

  • Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • Weighing: Use a balance with a draft shield. Tare a tared weigh boat or paper before adding the compound to minimize contamination of the balance.

  • Tool Usage: Use dedicated spatulas and other non-disposable tools. Clean these tools thoroughly after each use. Disposable tools are preferred when possible.

Dissolving:

  • Solvent Addition: When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

  • Vessel: Use a sealed container for mixing to prevent aerosol generation.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety.

Spill Cleanup:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Communicate: Inform the laboratory supervisor and other personnel.

  • PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Containment: For powdered spills, gently cover with damp paper towels to avoid generating dust. For liquid spills, use an absorbent material.

  • Cleanup: Carefully wipe the area from the outside in. Place all contaminated materials into a sealed, labeled waste bag.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.

Disposal:

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, weigh boats, and cleaning materials, must be segregated into a clearly labeled hazardous waste container.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safe handling of this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Assess Handling Task (Weighing, Dissolving, etc.) B Select Appropriate PPE (See Table) A->B Determine Risk C Prepare Designated Workspace (Fume Hood, Ventilated Enclosure) B->C D Handle this compound Following Standard Operating Procedures C->D E Spill Occurs? D->E F Execute Spill Cleanup Protocol E->F Yes G Decontaminate Workspace and Equipment E->G No F->G H Dispose of Contaminated Waste (Follow Institutional Guidelines) G->H I Remove PPE Correctly H->I

Workflow for Safe Handling of this compound

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenabant hydrochloride
Reactant of Route 2
Reactant of Route 2
Otenabant hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.